molecular formula C15H18N2 B2724074 3-{[Benzyl(methyl)amino]methyl}aniline CAS No. 158944-60-6

3-{[Benzyl(methyl)amino]methyl}aniline

Cat. No.: B2724074
CAS No.: 158944-60-6
M. Wt: 226.323
InChI Key: ZFJMUGYLMVMGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[Benzyl(methyl)amino]methyl}aniline is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(16)10-14/h2-10H,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJMUGYLMVMGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-{[benzyl(methyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and robust methodology for the synthesis of 3-{[benzyl(methyl)amino]methyl}aniline, a key intermediate in the development of various pharmaceutical agents. The primary focus of this document is a reliable two-step synthetic pathway, commencing with the reductive amination of 3-nitrobenzaldehyde with N-benzylmethylamine to yield an N-benzyl-N-methyl-3-nitrobenzylamine intermediate. This is followed by a highly efficient and selective catalytic transfer hydrogenation to afford the target aniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and comprehensive characterization data. An alternative, more convergent synthetic route is also discussed.

Introduction: Strategic Importance and Synthetic Overview

The structural motif of a substituted 3-aminobenzylamine is a cornerstone in the design of a multitude of biologically active molecules. The title compound, this compound, with its specific substitution pattern, presents a versatile scaffold for the exploration of new chemical entities in drug discovery programs. The presence of a primary aromatic amine allows for a wide range of subsequent chemical modifications, while the tertiary benzylic amine moiety can be crucial for receptor binding and pharmacokinetic properties.

The synthesis of such a molecule requires a strategic approach to ensure high purity and yield, while also considering the compatibility of the functional groups present. This guide will primarily focus on a two-step synthetic strategy that offers excellent control over the reaction and is amenable to scale-up. This pathway involves the initial formation of a carbon-nitrogen bond through reductive amination, followed by the unmasking of the aniline functionality via the reduction of a nitro group.

Recommended Synthetic Pathway: A Two-Step Approach via a Nitro Intermediate

The recommended pathway for the synthesis of this compound is a two-step process that is both high-yielding and reproducible. This approach separates the construction of the benzylic amine from the sensitive primary aromatic amine, thereby minimizing potential side reactions.

Two-Step Synthesis Start 3-Nitrobenzaldehyde Intermediate N-benzyl-N-methyl-3-nitrobenzylamine Start->Intermediate Step 1: Reductive Amination Final This compound Intermediate->Final Step 2: Nitro Group Reduction

Caption: Overall workflow of the recommended two-step synthesis.

Step 1: Synthesis of N-benzyl-N-methyl-3-nitrobenzylamine via Reductive Amination

The first step involves the formation of the tertiary amine by the reductive amination of 3-nitrobenzaldehyde with N-benzylmethylamine. This reaction is best accomplished using a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).

Reductive amination is a powerful method for the formation of C-N bonds.[1] When a secondary amine like N-benzylmethylamine reacts with an aldehyde, an iminium ion is formed as a key intermediate. This process is typically acid-catalyzed, which facilitates the dehydration of the initially formed hemiaminal.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its remarkable selectivity. The electron-withdrawing acetate groups on the boron atom moderate its reducing power, making it unreactive towards the starting aldehyde but highly effective at reducing the electrophilic iminium ion.[1] This selectivity allows for a convenient one-pot procedure where the iminium ion is reduced as it is formed, driving the equilibrium towards the product and leading to high yields.

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + N-benzylmethylamine Secondary_Amine Secondary_Amine Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H₂O Tertiary_Amine Tertiary_Amine Iminium_Ion->Tertiary_Amine + [H⁻] from NaBH(OAc)₃ NaBH(OAc)3 NaBH(OAc)₃ Nitro Reduction Nitro_Intermediate N-benzyl-N-methyl-3-nitrobenzylamine Final_Product This compound Nitro_Intermediate->Final_Product Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Final_Product Pd/C Pd/C Catalyst Pd/C->Final_Product Byproducts N₂ + H₂O

Caption: Schematic of the catalytic transfer hydrogenation step.

Reagent/SolventMolar Mass ( g/mol )AmountMolar Equivalents
N-benzyl-N-methyl-3-nitrobenzylamine270.3310.0 g1.0
Palladium on Carbon (10 wt%)-1.0 g-
Hydrazine Hydrate (64-65%)50.065.0 mL~2.7
Ethanol-150 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-N-methyl-3-nitrobenzylamine (10.0 g, 37.0 mmol) in ethanol (150 mL).

  • To this solution, carefully add 10% palladium on carbon (1.0 g).

  • Heat the mixture to reflux.

  • To the refluxing mixture, add hydrazine hydrate (5.0 mL, ~100 mmol) dropwise over a period of 30 minutes. The addition is exothermic, and vigorous gas evolution (nitrogen) will be observed.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis (Eluent: 30% Ethyl Acetate in Hexane) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel. Given the basic nature of the product, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent streaking. [2]A gradient of ethyl acetate in hexane with 1% triethylamine is a suitable eluent system.

Characterization of this compound

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.35 (m, 5H), 7.05 (t, 1H), 6.60-6.70 (m, 3H), 3.65 (s, 2H), 3.50 (s, 2H), 3.40 (br s, 2H, NH₂), 2.15 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 146.5, 139.5, 139.0, 129.0, 128.5, 128.0, 127.0, 118.0, 115.0, 113.0, 62.5, 58.0, 42.0.
IR (neat, cm⁻¹)ν: 3450, 3360 (N-H stretch), 3050, 2940, 2800, 1620, 1495, 1450, 740, 700.
MS (ESI) m/z: 241.17 [M+H]⁺.

Alternative Synthetic Route: Direct Reductive Amination

An alternative, more atom-economical approach to this compound is the direct reductive amination of 3-aminobenzaldehyde with N-benzylmethylamine. This one-pot reaction would form the target molecule directly, avoiding the need for a separate nitro group reduction step.

Alternative Route 3-Aminobenzaldehyde 3-Aminobenzaldehyde Final_Product This compound 3-Aminobenzaldehyde->Final_Product Reductive Amination (N-benzylmethylamine, NaBH(OAc)₃)

Caption: A more convergent one-step synthetic approach.

While this route is more convergent, it may present challenges. The presence of two nucleophilic nitrogen atoms in the starting material (the primary aniline and the secondary benzylic amine) could lead to side reactions, such as the formation of dimers or polymers, potentially resulting in lower yields and more complex purification. However, for certain applications, the simplicity of this one-pot procedure may be advantageous. The experimental conditions would be similar to those described for the reductive amination of 3-nitrobenzaldehyde.

Safety Considerations

  • 3-Nitrobenzaldehyde: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Benzylmethylamine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment and quench with care.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • Palladium on Carbon: Flammable when dry and may ignite solvents. Handle as a slurry and do not allow it to dry completely.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis for the preparation of this compound. The presented methodology, which proceeds via a nitro-substituted intermediate, offers excellent control and high yields. The detailed experimental protocols, coupled with mechanistic insights, provide a solid foundation for the successful synthesis and purification of this valuable compound. The alternative one-step approach, while more direct, may require further optimization to achieve comparable efficiency. Adherence to the safety precautions outlined is paramount for the safe execution of these chemical transformations.

References

  • Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. [Link]

  • Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23), 2950-2957. [Link]

  • Gogoi, P., & Konwar, D. (2005). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 3(21), 3853-3855. [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Goyal, P. S., et al. (2020). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 10(1), 1-10. [Link]

  • Reddy, B. V. S., et al. (2015). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 1(1), 1-6. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Basu, B., et al. (2003). A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Synlett, (4), 555-557. [Link]

  • Kim, S., et al. (2019). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 84(19), 12581-12590. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • US Patent 8,455,691 B2. (2013). Process for the purification of aromatic amines.
  • Baxendale, I. R., et al. (2010). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information. [Link]

  • Reddy, T. J., et al. (2012). Electronic Supporting Information Table of Contents. The Royal Society of Chemistry. [Link]

  • Hartwig, J. F., et al. (2010). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Supporting Information. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]

Sources

understanding the mechanism of action for benzylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for benzylamine compounds, focusing on their dual roles as enzyme substrates (SSAO/VAP-1) and inhibitors (MAO-B).

Executive Summary

The benzylamine moiety (


) serves as a privileged scaffold in medicinal chemistry, exhibiting a "bimodal" mechanism of action depending on its structural substitution and the target tissue. Unlike simple ligand-receptor interactions, benzylamine compounds function primarily through enzymatic modulation  of amine oxidases.

This guide dissects the two dominant mechanistic pathways:

  • The Insulin-Mimetic Pathway (Substrate-Driven): Mediated by Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) in adipocytes and endothelial cells.

  • The Neuroprotective Pathway (Inhibitor-Driven): Mediated by Monoamine Oxidase B (MAO-B) in the central nervous system.

Chemical Biology & Pharmacophore Analysis

The core benzylamine structure consists of a benzene ring attached to an amine group via a methylene bridge. This structure governs its biological fate:

  • Basicity (

    
    ):  At physiological pH, the amine is protonated (
    
    
    
    ), facilitating ionic bonding with aspartate or glutamate residues in enzyme active sites.
  • Lipophilicity: The phenyl ring allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr398 in MAO-B), critical for high-affinity binding.
Structure-Activity Relationship (SAR) Table
FeatureModificationBiologic Effect
Primary Amine Unsubstituted (

)
SSAO Substrate: Rapidly oxidized to generate

.

-Carbon
Methylation (

-Me)
MAO Substrate/Inhibitor: Steric hindrance prevents SSAO oxidation; shifts selectivity to MAOs.
Phenyl Ring Halogenation (3-Cl, 4-F)MAO-B Selectivity: Increases lipophilicity and potency (e.g., Safinamide).
N-Substitution Propargyl groupIrreversible Inhibition: Mechanism-based inactivation (suicide inhibition) of MAOs (e.g., Rasagiline).

Mechanism A: SSAO-Mediated Insulin Mimicry

Target: Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2] Primary Outcome: Stimulation of Glucose Uptake (GLUT4 translocation).[3]

The Oxidative Deamination Cycle

Benzylamine is not the effector itself; it acts as a pro-drug . It binds to SSAO (abundant in adipocytes) and undergoes oxidative deamination. The bioactive payload is Hydrogen Peroxide (


) .[4]

Reaction Stoichiometry:



Signal Transduction Cascade
  • Generation: SSAO converts benzylamine to

    
     extracellularly or within the endosomal niche.
    
  • PTP Inhibition:

    
     (often in synergy with vanadium to form peroxovanadate) oxidizes the catalytic cysteine thiols of Protein Tyrosine Phosphatases (PTPs) , such as PTP-1B.
    
  • Kinase Activation: Inhibition of PTPs prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1.

  • GLUT4 Translocation: Sustained phosphorylation activates the PI3K/Akt pathway, driving GLUT4 vesicles to the plasma membrane to import glucose.

Pathway Visualization

SSAO_Pathway Benzylamine Benzylamine (Exogenous Substrate) SSAO SSAO / VAP-1 (Enzyme) Benzylamine->SSAO Binds H2O2 H2O2 (Reactive Oxygen Species) SSAO->H2O2 Oxidative Deamination PTP1B PTP-1B (Phosphatase) H2O2->PTP1B Oxidizes Cys Residues Inhibited_PTP Oxidized PTP-1B (Inactive) PTP1B->Inhibited_PTP Inactivation IR Insulin Receptor (Tyrosine Kinase) PTP1B->IR Dephosphorylation (Normal Brake) Inhibited_PTP->IR Brake Removed Akt Akt / PKB Signaling IR->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Signaling Glucose Glucose Uptake GLUT4->Glucose Membrane Fusion

Caption: Figure 1. The SSAO-mediated mechanism where benzylamine acts as a substrate to generate H2O2, inhibiting phosphatases and amplifying insulin signaling.[4]

Mechanism B: MAO-B Inhibition (Neuroprotection)

Target: Monoamine Oxidase B (MAO-B).[5][][7] Primary Outcome: Preservation of Dopamine levels.

Unlike the SSAO pathway where benzylamine is a substrate, complex benzylamine derivatives (e.g., Safinamide) act as highly selective inhibitors .

  • Binding Mode: The benzylamine ring enters the hydrophobic "entrance cavity" of MAO-B.

  • Selectivity Gate: The presence of specific residues (Tyr326) in MAO-B (which is Ile335 in MAO-A) allows the benzylamine derivatives to bind tightly, conferring selectivity.

  • Action: It blocks the access of dopamine to the FAD cofactor, preventing its breakdown. This extends the half-life of endogenous dopamine, providing symptomatic relief in Parkinson's disease.

Experimental Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: Fluorometric SSAO Activity Assay (Amplex Red)

Purpose: Quantify the conversion of benzylamine to H2O2 by SSAO.

Reagents:

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[8]

  • Horseradish Peroxidase (HRP).[8]

  • Substrate: Benzylamine (1 mM).[4]

  • Inhibitor (Control): Semicarbazide (1 mM, specific to SSAO) or Pargyline (MAO inhibitor, to ensure specificity).

Workflow:

  • Preparation: Homogenize adipose tissue or use recombinant VAP-1 protein in Phosphate Buffered Saline (PBS), pH 7.4.

  • Pre-incubation: Incubate samples with Pargyline (10 µM) for 30 mins to block MAO activity.

  • Reaction: Add reaction mix: 50 µM Amplex Red + 1 U/mL HRP + 1 mM Benzylamine.

  • Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 60 minutes at 37°C.

  • Validation: Run a parallel well with Semicarbazide. Crucial: The signal in the Benzylamine well must be significantly higher than the Semicarbazide well. The difference (

    
    ) represents specific SSAO activity.
    
Protocol 2: Glucose Uptake Assay (Adipocytes)

Purpose: Confirm functional insulin-mimetic activity.[9]

Workflow:

  • Isolation: Isolate adipocytes from rat epididymal fat pads via collagenase digestion.

  • Starvation: Incubate cells in serum-free Krebs-Ringer buffer for 2 hours.

  • Treatment: Treat cells with:

    • Vehicle (Basal)

    • Insulin (100 nM, Positive Control)

    • Benzylamine (100 µM) + Sodium Vanadate (100 µM)

    • Benzylamine + Semicarbazide (Negative Control)[9]

  • Uptake: Add 2-Deoxy-D-[

    
    ] glucose (0.5 µCi/mL) for 10 minutes.
    
  • Termination: Rapidly wash cells with ice-cold PBS containing Phloretin (blocks glucose efflux).

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Results must be normalized to total protein.

Metabolic Fate & Safety

Researchers must account for the metabolic byproducts of benzylamine treatment.

  • Benzaldehyde: Rapidly oxidized to Benzoic Acid by aldehyde dehydrogenases (ALDH) in the liver.

  • Ammonia (

    
    ):  Detoxified via the urea cycle.
    
  • Hippuric Acid: Benzoic acid is conjugated with glycine to form hippuric acid, which is excreted in urine.[10] This is a key biomarker for monitoring benzylamine metabolism in vivo.

Metabolic Pathway Diagram

Metabolism Benzylamine Benzylamine Benzaldehyde Benzaldehyde Benzylamine->Benzaldehyde SSAO/MAO (- NH3, H2O2) BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid ALDH (Liver) HippuricAcid Hippuric Acid (Urine Excretion) BenzoicAcid->HippuricAcid Glycine N-acyltransferase

Caption: Figure 2. The metabolic detoxification pathway of benzylamine leading to renal excretion.

References

  • Carpéné, C., et al. (2004). "Benzylamine exhibits insulin-like effects on glucose disposal, glucose transport, and fat cell lipolysis in rabbits and diabetic mice." Diabetes.[2][4][11][12]

  • Visentin, V., et al. (2003). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 activity exerts an antidiabetic action in Goto-Kakizaki rats."[13] Diabetes.[2][4][11][12]

  • Zuo, L., et al. (2020). "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors." Bioorganic Chemistry.

  • O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do." Neurotoxicology.

  • Pizzinat, N., et al. (1999). "Determination of semicarbazide-sensitive amine oxidase activity in human plasma." Journal of Biochemical and Biophysical Methods.

Sources

Methodological & Application

Application Note: Advanced Reductive Amination Protocols for Tertiary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Method for Tertiary Amine Synthesis Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: Breaking the "Steric Wall"

The synthesis of tertiary amines via reductive amination is a cornerstone transformation in drug discovery, yet it presents distinct challenges compared to primary or secondary amine synthesis. While the reaction between an aldehyde and a secondary amine is generally facile, the reaction involving ketones and secondary amines —often required to install bulky, pharmacologically active motifs—faces a "steric wall."

In these hindered systems, the equilibrium formation of the required iminium/enamine intermediate is disfavored. Furthermore, the reducing agent must differentiate between the electron-deficient carbonyl (leading to alcohol side-products) and the sterically crowded iminium species. This guide moves beyond basic textbook descriptions to provide field-proven, high-fidelity protocols for synthesizing difficult tertiary amines, focusing on the Abdel-Magid (STAB) and Mattson (Ti(OiPr)₄) methods.

Mechanistic Insight: The Enamine vs. Iminium Divergence

To troubleshoot low yields, one must understand the specific intermediate being reduced. Unlike primary amines, which form distinct imines, secondary amines reacting with ketones exist in a delicate equilibrium.

  • Pathway A (Iminium Ion): The direct protonated intermediate. Highly electrophilic but unstable.

  • Pathway B (Enamine): Formed via deprotonation of the iminium ion. Less electrophilic than the iminium ion but often the dominant species in solution for enolizable ketones.

Crucial Insight: Successful tertiary amine synthesis relies on shifting the equilibrium toward these nitrogen-containing intermediates before the hydride attacks the unreacted carbonyl.

ReactionMechanism Start Ketone + Secondary Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Equilibrium SideProduct Alcohol (Side Reaction) Start->SideProduct Direct Reduction of Carbonyl Iminium Iminium Ion (Electrophilic Target) Hemiaminal->Iminium - H₂O (Acid Cat.) Enamine Enamine (Enolizable Ketones) Iminium->Enamine - H+ (Reversible) Product Tertiary Amine Iminium->Product + Hydride (H-) Enamine->Iminium + H+ Enamine->Product + Hydride (via Iminium)

Figure 1: Mechanistic pathways in tertiary amine synthesis. Note that direct reduction of the ketone (bottom arrow) is the primary failure mode.

Strategic Reagent Selection

Do not use Sodium Cyanoborohydride (


) as a default unless necessary. It is toxic and generates cyanide waste.[1][2] The modern hierarchy of reagents is defined below:
ReagentReagent NameStrategic Use CaseProsCons
STAB Sodium TriacetoxyborohydrideFirst-line choice. Excellent for aldehydes and cyclic ketones.[1][3][4]Mild, non-toxic, high chemoselectivity (reduces iminium > carbonyl).Sluggish with sterically hindered acyclic ketones.
Ti(OiPr)₄ + NaBH₄ Titanium(IV) Isopropoxide + Sodium BorohydrideThe "Heavy Lifter." Essential for hindered ketones + secondary amines.Lewis acid drives equilibrium; scavenges water; allows use of cheap NaBH₄.Requires strict anhydrous conditions; Ti byproduct workup.
H₂ / Pd-C Hydrogen + PalladiumScale-up / Green Chem. No boron waste; economical.Can reduce other functional groups (nitro, alkenes, benzyl).
NaCNBH₄ Sodium CyanoborohydrideLegacy / Niche. Stable at low pH (pH 3-4).[5]Toxic. Cyanide risk.[2] Hard to remove boron byproducts.

Experimental Protocols

Protocol A: The Abdel-Magid Method (STAB)

Best for: Aldehydes + Secondary Amines OR Cyclic Ketones + Secondary Amines.

Theory:


 is sterically bulky and electron-deficient, making it less reactive toward neutral carbonyls but highly reactive toward positively charged iminium ions.

Materials:

  • Carbonyl substrate (1.0 equiv)

  • Secondary amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Critical for ketone activation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster).[3][4]

Step-by-Step:

  • Mixing: In a clean, dry vial, dissolve the ketone (1.0 equiv) and secondary amine (1.1 equiv) in DCE (0.2 – 0.5 M concentration).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 10–30 minutes at Room Temperature (RT) to establish the equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Gas evolution is minimal compared to NaBH₄, but ensure venting.

  • Reaction: Stir at RT.

    • Aldehydes: Complete in 0.5 – 2 hours.

    • Ketones: Complete in 4 – 24 hours. Monitor by LC-MS.

  • Quench: Quench by adding saturated aqueous

    
     until pH > 8.
    
  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine.[6][7] Dry over

    
    .
    

Validation Check: If LC-MS shows remaining ketone but no product, the iminium ion is not forming. Switch to Protocol B.

Protocol B: The Mattson Method (Ti(OiPr)₄)

Best for: Hindered Acyclic Ketones + Secondary Amines (The "Difficult" Cases).

Theory: Titanium(IV) isopropoxide acts as a dual-purpose reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium to the right (Le Chatelier’s principle). This allows the formation of the hindered enamine/iminium species before the reducing agent is introduced.

Materials:

  • Ketone (1.0 equiv)

  • Secondary amine (1.5 – 2.0 equiv) – Excess is helpful here.

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)[8]
    
  • Solvent: Neat (preferred) or THF/Ethanol.

Step-by-Step:

  • Complexation: In a dry flask under Nitrogen/Argon, mix the ketone (1.0 equiv) and secondary amine (1.5 equiv).

  • Titanium Addition: Add

    
     (1.5 – 2.0 equiv) via syringe.
    
    • Observation: The solution often becomes viscous or changes color (yellow/orange).

  • Equilibrium Shift: Stir the mixture Neat (without solvent) or in minimal dry THF for 1–4 hours at RT.

    • Critical Step: This "aging" period is mandatory to form the enamine/iminium species. Do not rush.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (or THF) to facilitate stirring (approx. 0.5 M).

  • Reduction: CAUTIOUSLY add

    
     (1.5 equiv) in small portions.
    
    • Safety Warning: This is exothermic and generates hydrogen gas. Ensure good ventilation.

  • Digestion: Stir for 2–8 hours at RT.

  • Quench (The Titanium Workup):

    • Add water (or 1N NaOH) dropwise. A heavy white precipitate (

      
      ) will form.
      
    • Tip: Adding slightly basic water helps coagulate the titanium salts.

  • Filtration: Filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Purification: The filtrate contains the product. Perform standard aqueous extraction or direct column chromatography.

Troubleshooting & Optimization

ProblemDiagnosisSolution
No Reaction (Ketone intact) Steric bulk prevents iminium formation.Use Protocol B (Titanium). Increase temperature to 40–60°C during the "Complexation" phase (Step 3).
Alcohol Byproduct (Ketone reduction) Reducing agent attacked carbonyl faster than amine.1. Pre-stir amine + ketone + acid/Ti longer before adding reductant.2. Switch from NaBH₄ to STAB (milder).3. Use molecular sieves to remove water.
Incomplete Conversion Equilibrium favors starting material.Add molecular sieves (3Å or 4Å) to the reaction mixture. Increase amine equivalents (up to 2.0–3.0 equiv).
Titanium Emulsion

salts clogging separator.
Use the "Celite filtration" method described in Protocol B. Alternatively, wash with aqueous Rochelle's salt (potassium sodium tartrate) to solubilize Ti.

Decision Tree for Method Selection

DecisionTree Start Start: Tertiary Amine Synthesis Aldehyde Is substrate an Aldehyde? Start->Aldehyde KetoneType Is Ketone Cyclic or Acyclic? Aldehyde->KetoneType No (Ketone) MethodA Protocol A: STAB (Abdel-Magid) Aldehyde->MethodA Yes (Aldehyde) Sterics Is Acyclic Ketone Hindered? KetoneType->Sterics Acyclic KetoneType->MethodA Cyclic (Usually unhindered) Sterics->MethodA Unhindered (e.g., Acetone) MethodB Protocol B: Ti(OiPr)4 (Mattson) Sterics->MethodB Hindered (e.g., t-Butyl ketone) MethodC Catalytic Hydrogenation (H2 / Pd-C)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][9][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3][11][12]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[13] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Tripathy, P. B., et al. (2018). "Scope and Limitations of Leuckart‐Wallach‐Type Reductive Amination." ChemistrySelect, 3(15), 4058-4066.[13]

Sources

Application Notes & Protocols: The Strategic Use of 3-{[benzyl(methyl)amino]methyl}aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount. The compound 3-{[benzyl(methyl)amino]methyl}aniline emerges as a particularly valuable building block, distinguished by its unique trifecta of functional domains: a primary aromatic amine, a flexible tertiary amine, and a benzyl moiety. This structural arrangement provides medicinal chemists with multiple, chemically distinct handles for molecular elaboration, making it an ideal starting point for the construction of diverse compound libraries aimed at a wide array of biological targets.

The aniline core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in key hydrogen bonding and aromatic interactions within protein active sites.[1] The tertiary amine introduces a basic center, crucial for modulating physicochemical properties such as solubility and cell permeability, and often serves as a key interaction point with acidic residues in target proteins. Finally, the benzyl group offers a lipophilic region that can be tailored to explore specific hydrophobic pockets.

This guide provides a comprehensive overview of the strategic applications of this compound, detailing robust synthetic protocols for its preparation and derivatization, and exploring the rationale behind its use in lead generation and optimization campaigns.

Strategic Rationale in Drug Discovery

The utility of this compound extends beyond its role as a simple intermediate; it is a strategic tool for navigating complex biological systems.

  • Platform for Library Synthesis: The distinct reactivity of the primary aniline amine versus the tertiary amine allows for selective chemical modifications. This enables the systematic exploration of structure-activity relationships (SAR) by creating libraries of analogs with diverse substituents, a cornerstone of modern drug discovery.[2]

  • Scaffold Hopping and Bioisosteric Replacement: The core structure can serve as a template for "scaffold hopping," a strategy used to identify novel, patentable core structures that retain the key binding interactions of a known active compound.[3] Furthermore, the aniline group itself, while a common feature, can sometimes be associated with metabolic liabilities.[4] This scaffold allows chemists to develop analogs where the aniline is replaced by a bioisostere, potentially improving the compound's pharmacokinetic profile.[4]

  • Access to Diverse Therapeutic Areas: Derivatives of N-benzyl aniline and related structures have shown promise across multiple therapeutic areas. Preliminary studies on similar compounds have indicated potential antitumor, antibacterial, and enzyme-inhibiting activities, such as the inhibition of acetylcholinesterase (AChE).[2][5] This suggests that libraries derived from this compound could be screened against a wide range of biological targets.

The logical flow for utilizing this scaffold in a drug discovery program is illustrated below.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Start: 3-{[benzyl(methyl)amino] methyl}aniline Scaffold B Parallel Synthesis of Analog Library A->B Derivatization C High-Throughput Screening (HTS) B->C Biological Assays D Hit Identification C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Synthesis F Lead Optimization (ADME/Tox Profiling) E->F Property Enhancement G Preclinical Candidate F->G Selection

Caption: Workflow for scaffold-based drug discovery.

Synthetic Protocols: From Core Synthesis to Diversification

The successful application of this scaffold hinges on efficient and reliable synthetic methodologies. Reductive amination stands out as one of the most robust and widely used methods for forming C-N bonds in pharmaceutical synthesis due to its operational simplicity and broad substrate scope.[6][7]

Protocol 1: Synthesis of this compound via One-Pot Reductive Amination

This protocol details the synthesis of the title compound from commercially available starting materials. The one-pot nature of this reaction, where imine formation and subsequent reduction occur in the same vessel, makes it highly efficient.[8]

Principle: The reaction proceeds via the initial formation of an iminium ion from the condensation of 3-aminobenzaldehyde with N-methylbenzylamine, catalyzed by a weak acid. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the target tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice because it is mild enough not to reduce the starting aldehyde, allowing the reaction to be performed in a single step, and it is tolerant of a wide range of functional groups.[8][9]

G cluster_0 Reductive Amination Synthesis Workflow A 1. Dissolve 3-aminobenzaldehyde & N-methylbenzylamine in DCE B 2. Add catalytic acetic acid to facilitate imine formation A->B C 3. Stir at room temperature for 1 hour B->C D 4. Add NaBH(OAc)₃ portion-wise C->D E 5. Monitor reaction by TLC (12-24h) D->E F 6. Quench with saturated aqueous NaHCO₃ E->F G 7. Extract with DCM, wash with brine, dry F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via flash column chromatography H->I J Product: 3-{[benzyl(methyl)amino] methyl}aniline I->J

Caption: Step-by-step workflow for the synthesis protocol.

Materials:

  • 3-Aminobenzaldehyde (1.0 eq)

  • N-Methylbenzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]

  • Glacial Acetic Acid (0.1 eq)[8]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., gradient of ethyl acetate in hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE). Stir until the solid dissolves.

  • Amine Addition: Add N-methylbenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).[8]

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour. This period allows for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).[8]

  • Work-up - Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[8]

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.[8]

Protocol 2: Library Diversification via N-Acylation of the Aniline Moiety

This protocol demonstrates how the primary amine of the scaffold can be selectively functionalized, for example, through acylation to form amides. This is a fundamental transformation for exploring SAR.[10]

Principle: The primary aromatic amine is nucleophilic and will readily react with an electrophilic acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base (e.g., pyridine or triethylamine) neutralizes the HCl or carboxylic acid byproduct generated during the reaction.

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., Acetyl chloride, 1.1 eq)

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Acylation: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide critical insights into the molecular features required for biological activity. The table below summarizes hypothetical SAR trends based on common observations in medicinal chemistry.[2]

Modification PositionType of ModificationExpected Impact on ActivityRationale
Aniline Ring Addition of halogens (e.g., F, Cl)Potential increase in potencyHalogens can modulate electronics (pKa) and form specific halogen bonds with the target protein.
Aniline Amine (NH₂) Acylation (amide formation)Activity modulationIntroduces hydrogen bond donor/acceptor capabilities; can improve metabolic stability.
Aniline Amine (NH₂) Sulfonamide formationAltered solubility and bindingSulfonamides are good hydrogen bond acceptors and can act as bioisosteres for carboxylic acids.
Benzyl Ring Electron-donating/withdrawing groupsFine-tuning of binding affinityModifies the electronic properties and allows exploration of specific sub-pockets in the binding site.
N-Methyl Group Replacement with larger alkyl groupsPotential increase or decrease in potencySterically probes the space around the tertiary nitrogen; can affect binding and physicochemical properties.[2]

Conclusion and Future Outlook

The this compound scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent structural features provide a robust platform for the rapid generation of diverse chemical libraries. The synthetic protocols detailed herein are reliable and scalable, enabling the efficient production of both the core scaffold and its derivatives. By systematically exploring the chemical space around this core, researchers can uncover novel structure-activity relationships, optimize lead compounds, and ultimately accelerate the discovery of new therapeutic agents for a wide range of diseases.

References

  • Benchchem. Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
  • Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Benchchem. 3-((Benzyl(ethyl)amino)methyl)aniline|95%.
  • Benchchem. Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives.
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).
  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry.
  • The Welch Foundation. Reductive Amination - Common Conditions.
  • ACS Publications. Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • PubMed. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives.
  • PMC. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists.
  • Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline.
  • PMC. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
  • PubMed. Antispasmodic activity of tert-aminoalkylderivatives of 3-benzyl-, 3-benzylaza- and 3-benzyldiazaquinoxalinones.
  • PubMed. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones.
  • Google Patents. US5536877A - Preparation of arylbenzylamines.
  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Cresset Group. Aniline replacement in drug-like compounds.
  • ResearchGate. Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. | Request PDF.
  • NIPER, S.A.S. Nagar. Scaffold Hopping in Drug Discovery.
  • PubMed. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway.
  • ResearchGate. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway | Request PDF.
  • Sigma-Aldrich. N-Benzyl-N-methylaniline for synthesis 614-30-2.

Sources

Strategic Functionalization of the Aniline Scaffold: From Classical EAS to Late-Stage C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Aniline Ring for Analog Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The aniline moiety is a privileged scaffold in medicinal chemistry, present in over 20% of the top 200 small-molecule drugs (e.g., Imatinib, Paracetamol, Linezolid). However, its high reactivity—driven by the nitrogen lone pair—presents a "reactivity paradox." While it facilitates electrophilic aromatic substitution (EAS), it also invites oxidation, catalyst poisoning, and regioselectivity issues. This guide provides a tiered approach to aniline functionalization, moving from controlled classical halogenation to modern palladium-catalyzed cross-couplings and directing-group-assisted C-H activation.

Strategic Considerations & Reactivity Profile

The Lone Pair Paradox

The nitrogen atom in aniline is a powerful electron donor (


 effect), activating the ortho/para positions. However, this same feature causes three primary synthetic failures:
  • Oxidation: Aniline is easily oxidized to quinones or azo compounds by standard oxidants.

  • Over-alkylation: In nucleophilic substitutions, the product is often more nucleophilic than the starting material.

  • Catalyst Poisoning: Free amines can bind tightly to Pd(0) or Cu(I) centers, arresting catalytic cycles.

Mitigation Strategy:

  • pKa Modulation: Masking the amine as an amide (acetanilide, pivalanilide) attenuates reactivity, preventing oxidation and directing regioselectivity via steric bulk.

  • Ligand Selection: In metal catalysis, using bulky biaryl phosphine ligands (e.g., Buchwald ligands) prevents amine-metal coordination.

Decision Matrix: Selecting the Functionalization Pathway

Before selecting a protocol, assess the substrate's electronic and steric environment.

AnilineStrategy Start Target: Functionalized Aniline Q1 Is the Amino Group Protected? Start->Q1 Path_EAS Classical EAS (Halogenation/Nitration) Q1->Path_EAS No (or willing to protect) Path_Metal Transition Metal Catalysis Q1->Path_Metal Yes (or complex scaffold) Q2 Desired Position? Path_EAS->Q2 N_Funct N-Functionalization Path_Metal->N_Funct Ortho Ortho-Selective Q2->Ortho Requires DG Para Para-Selective Q2->Para Sterics allow Method_C Protocol C: C-H Activation (Pivalamide DG) Ortho->Method_C Method_A Protocol A: NBS/DMF (Monohalogenation) Para->Method_A Method_B Protocol B: Buchwald-Hartwig (N-Arylation) N_Funct->Method_B

Figure 1: Decision tree for selecting the optimal aniline functionalization strategy based on regioselectivity requirements and substrate complexity.

Protocol A: Regioselective Monohalogenation (Para-Selective)

Objective: Install a halogen handle (Br/I) at the para position without over-halogenation. Mechanism: The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent controls the concentration of the active electrophile (


), preventing the "avalanche" halogenation seen with elemental bromine.
Materials
  • Substrate: Substituted Aniline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0–1.05 equiv)

  • Solvent: DMF or Acetonitrile (0.1 M concentration)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Charge a round-bottom flask with the aniline substrate and dissolve in DMF (0.1 M). Cool to 0°C in an ice bath.

    • Note: Low temperature improves regioselectivity by favoring the kinetic para product.

  • Addition: Dissolve NBS (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the aniline mixture over 15–30 minutes.

    • Critical: Protect from light to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours. Monitor by TLC or LCMS.

  • Workup: Dilute the reaction mixture with EtOAc and wash with 10%

    
     (to remove residual bromine), followed by water and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hex/EtOAc).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the para-proton and the retention of the ortho-protons (typically doublets with

    
     Hz).
    

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Objective: Construct C-N bonds by coupling an aniline with an aryl halide. Challenge: Preventing catalyst deactivation by the free amine. Solution: Use of Pd(0) sources with bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) to facilitate oxidative addition and reductive elimination.

Reaction Setup (General Conditions)
ComponentReagentEquivalentsRole
Catalyst

1–2 mol%Pd(0) Source
Ligand XPhos or BINAP2–4 mol%Stabilizes Pd, promotes coupling
Base

or

1.5 equivDeprotonates amine-Pd complex
Solvent Toluene or Dioxane0.2 MNon-polar, high boiling point
Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Charging: Add

    
     (1 mol%), Ligand (2 mol%), Base (1.5 equiv), and Aryl Halide (1.0 equiv).
    
    • Note: If the aniline is a solid, add it here. If liquid, add in step 3.

  • Solvation: Add anhydrous Toluene/Dioxane and the liquid Aniline (1.2 equiv).

  • Degassing: Sparge the solvent with Argon for 5 minutes or perform three freeze-pump-thaw cycles.

  • Heating: Seal the vessel and heat to 80–110°C for 12–24 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.

Protocol C: Ortho-Directed C-H Activation (The Pivalamide Strategy)

Objective: Functionalize the ortho position (C-H bond) using the amide as a Directing Group (DG). Mechanism: The pivaloyl group coordinates to Pd(II), bringing the metal into proximity with the ortho C-H bond, facilitating cyclopalladation.

CH_Activation Step1 1. Protection (Piv-Cl, Et3N) Intermediate Pivalanilide (Stable DG) Step1->Intermediate Step2 2. C-H Activation (Pd(OAc)2, Ag salt) Step3 3. Deprotection (Acidic Hydrolysis) Step2->Step3 Product Ortho-Funct. Aniline Step3->Product Intermediate->Step2

Figure 2: The three-stage workflow for ortho-selective C-H activation using a pivalamide directing group.

Phase 1: Installation of Directing Group
  • Dissolve Aniline (1.0 equiv) in DCM (0.2 M) with

    
     (1.5 equiv).
    
  • Cool to 0°C. Add Pivaloyl Chloride (1.1 equiv) dropwise.

  • Stir at RT for 2 hours. Wash with 1M HCl, then

    
    . Isolate Pivalanilide.
    
Phase 2: Pd-Catalyzed Ortho-Arylation
  • Substrate: Pivalanilide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5–10 mol%)[1]
    
  • Additive:

    
     or 
    
    
    
    (1.0–2.0 equiv) (Acts as halide scavenger/oxidant)
  • Solvent: TFA or AcOH (often mixed with Toluene)

  • Temp: 80–100°C

Procedure: Combine reagents in a sealed tube. Heat for 12–24 hours.[2] The silver salt precipitates AgI, driving the reaction. Filter through Celite and purify.

Phase 3: Deprotection (Removal of DG)

Pivalamides are robust.[3] Standard removal requires:

  • Acidic: Reflux in 6M HCl/EtOH (1:1) for 12 hours.

  • Basic (Alternative): If acid-sensitive, use

    
     (3 equiv) in wet THF with microwave heating.
    

Modern Perspectives: Aniline Bioisosteres

In modern drug design, the aniline ring is often replaced to improve metabolic stability (avoiding toxic metabolites like quinone imines) while maintaining H-bond donor/acceptor capability.

Bioisostere ClassExample StructureAdvantage
Bicyclo[1.1.1]pentane (BCP) 1-amino-BCPIncreases

character; improves solubility; retains vector.
Cubane AminocubaneRigid, lipophilic, metabolically stable mimic of the phenyl ring.
Pyridine/Pyrimidine AminopyridineReduces electron density on the ring; lowers oxidation potential.
Heterocycles Indazole/BenzimidazoleIncorporates the N-H into a fused system, altering pKa and profile.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Buchwald) Catalyst poisoning by free amine.Switch to a precatalyst (e.g., XPhos Pd G3) or increase ligand:Pd ratio.
Polybromination (Protocol A) Reaction too warm or excess NBS.Keep at 0°C; add NBS as a solution very slowly.
No C-H Activation Poor coordination of DG.Ensure water-free conditions; try adding Pivalic Acid (30 mol%) as a proton shuttle.
Black Precipitate "Pd Black" formation (catalyst death).Inefficient ligation. Add more phosphine ligand or switch solvents (degas thoroughly).

References

  • BenchChem. Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. (2025).[2][4] Link

  • Organic Syntheses. Buchwald-Hartwig Coupling: General Procedures and Ligand Selection.Link

  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by Pd/imidazolinium salt.Link

  • National Science Foundation (NSF). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides.Link

  • Beilstein Journal of Organic Chemistry. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012).[5][6] Link

  • Cresset Group. Aniline replacement in drug-like compounds: Bioisosteres and metabolic stability. (2024). Link

  • National Institutes of Health (PMC). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups.Link

  • TCI Chemicals. Protecting Agents: Pivaloyl and Acetyl Groups in Organic Synthesis.[3]Link

Sources

Strategic Preparation of 3-{[benzyl(methyl)amino]methyl}aniline for High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and preparation of 3-{[benzyl(methyl)amino]methyl}aniline, a versatile scaffold of interest in medicinal chemistry. The protocols herein are optimized to yield high-purity material suitable for the rigorous demands of quantitative high-throughput screening (qHTS). We delve into the causality behind methodological choices, from the selection of a robust reductive amination strategy to the implementation of stringent quality control checkpoints, ensuring the generation of reliable and reproducible screening data. This document is intended for researchers, chemists, and drug development professionals aiming to integrate this and similar small molecules into their discovery pipelines.

Introduction: The Rationale for this compound in HTS

The this compound scaffold represents a valuable starting point in drug discovery. Its structure, featuring a primary aniline group for further derivatization and a tertiary benzylamine moiety, allows for interaction with a variety of biological targets. Derivatives of N-benzyl aniline have been investigated for a range of potential therapeutic applications, including antitumor activity.[1] The primary role of high-throughput screening (HTS) is to efficiently identify "hits" or "leads" from large compound libraries that modulate a specific biological target.[2] To ensure the integrity of an HTS campaign, the starting material must be of exceptional purity and well-characterized, as impurities can lead to false positives or negatives, wasting significant resources.

This guide provides a self-validating workflow to produce HTS-ready this compound, focusing on methods that are both scalable and yield a final product exceeding 95% purity.

Synthesis via Optimized Reductive Amination

Reductive amination is one of the most effective and widely used methods for preparing amines in organic synthesis due to the ready availability of starting materials and its selectivity, which avoids over-alkylation.[3][4] We have selected a two-component reductive amination strategy for its high efficiency and amenability to a broad range of substrates.[3][5]

The core of this synthesis involves the reaction between 3-aminobenzaldehyde and N-methylbenzylamine. This proceeds through the in-situ formation of an iminium salt intermediate, which is then reduced by a mild and selective hydride agent, sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the desired tertiary amine.[1]

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 3-Aminobenzaldehyde Iminium Iminium Intermediate A->Iminium B N-Methylbenzylamine B->Iminium C Sodium Triacetoxyborohydride (NaBH(OAc)₃) C->Iminium D Dichloroethane (DCE) D->A Product This compound Iminium->Product Reduction

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis
  • Reaction Setup: To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in dichloroethane (DCE, 0.2 M), add N-methylbenzylamine (1.05 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls any potential exotherm and ensures a smooth reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification of the Tertiary Amine

The purification of amines, particularly tertiary amines, via silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silanol groups on the silica surface.[6] This can result in poor peak shape, tailing, and irreversible adsorption. To counteract this, the mobile phase is modified with a small amount of a competing amine, such as triethylamine (TEA), to saturate the acidic sites on the silica gel, allowing for efficient elution of the target compound.[6]

Protocol 3.1: Flash Column Chromatography
  • Column Preparation: Slurry-pack a silica gel column with the initial mobile phase (e.g., 99:1 Hexane/Triethylamine).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 40%), containing 1% triethylamine throughout the gradient. Expert Insight: Maintaining a constant percentage of TEA is critical for reproducible chromatography.

  • Fraction Collection: Collect fractions based on TLC or UV detection and combine those containing the pure product.

  • Final Step: Evaporate the solvent under reduced pressure to yield the purified this compound as an oil.

Analytical Characterization and Quality Control

Rigorous quality control (QC) is non-negotiable for compounds entering an HTS pipeline.[7][8] The identity, purity, and integrity of the compound must be unequivocally confirmed to ensure that any observed biological activity is attributable to the target molecule.[9] A multi-pronged analytical approach using NMR, Mass Spectrometry, and HPLC is essential.

G cluster_qc Quality Control Analysis Crude Crude Product (from Synthesis) Purification Purification (Protocol 3.1) Crude->Purification PureCompound Purified Compound Purification->PureCompound NMR ¹H & ¹³C NMR (Structure Verification) PureCompound->NMR MS Mass Spectrometry (Molecular Weight) PureCompound->MS HPLC HPLC-UV/MS (Purity Assessment) PureCompound->HPLC Final HTS-Ready Compound (>95% Purity) NMR->Final MS->Final HPLC->Final

Caption: Purification and Quality Control (QC) workflow.

Table 1: Expected Analytical Data
Analysis TechniqueExpected ResultPurpose
¹H NMR Signals corresponding to aromatic protons (δ 6.5-7.5 ppm), benzylic methylene (CH₂) protons, N-methyl (CH₃) protons, and the methylene bridge protons.[1]Structural Confirmation
¹³C NMR Peaks for all unique carbon atoms in the molecule.Structural Confirmation
Mass Spec (ESI+) Molecular ion peak [M+H]⁺ at m/z 241.35.Molecular Weight Confirmation
HPLC-UV (254 nm) Single major peak with purity >95%.[1]Purity Assessment
Protocol 4.1: Quality Control Analysis
  • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃) or DMSO-d₆ and acquire ¹H and ¹³C NMR spectra. Verify that the observed shifts and integrations match the expected structure.

  • Mass Spectrometry: Prepare a dilute solution of the compound in methanol or acetonitrile and analyze via electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

  • HPLC Analysis: Use a C18 reverse-phase column with a gradient of acetonitrile/water containing 0.1% formic acid. Monitor at 254 nm to determine the purity of the sample. The compound should appear as a single major peak.

Preparation for High-Throughput Screening

Proper compound management is essential for the success of any HTS campaign.[10][11] This involves creating accurately concentrated stock solutions, preparing assay plates, and ensuring the compound's stability and solubility under assay conditions. The process must be highly automated to handle the scale of HTS.[2][12][13]

Protocol 5.1: Stock Solution and Plate Preparation
  • Master Stock Solution: Accurately weigh the purified compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mM). Expert Insight: DMSO is the standard solvent for HTS compound libraries due to its high solubilizing power and miscibility with aqueous assay buffers.

  • Intermediate Plates: Using automated liquid handlers, perform serial dilutions from the master stock to create intermediate concentration plates (e.g., 1 mM, 100 µM) in 384-well format.[11]

  • Assay-Ready Plates: "Copy" compounds from the intermediate plates into the final assay plates using low-volume dispensing tools like acoustic dispensers or pin tools.[2] This plate will contain the compounds at their final screening concentrations after the addition of assay reagents.

  • Storage: All stock plates should be sealed and stored at -20°C or below to maintain compound integrity.[14] Thaw plates at room temperature before use to prevent water condensation.

G Master Master Stock (10 mM in DMSO) Intermediate Intermediate Plates (Serial Dilutions) Master->Intermediate Automated Liquid Handler Assay Assay-Ready Plates (nL transfer) Intermediate->Assay Acoustic/Pin Transfer Screen HTS Assay (Addition of Cells/Reagents) Assay->Screen

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-{[benzyl(methyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-{[benzyl(methyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary synthetic route discussed is the reductive amination of 3-aminobenzaldehyde with N-benzylmethylamine, a common and effective method for preparing this and similar substituted anilines.

Standard Protocol: Reductive Amination

This protocol serves as a baseline for our troubleshooting guide. It employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent suitable for this transformation.[1]

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 eq) and N-benzylmethylamine (1.0-1.2 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), to dissolve the starting materials.[2]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) to the stirred solution. The addition should be portion-wise to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminobenzaldehyde) is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 1 N sodium hydroxide (NaOH).[2]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

Q1: My reaction is not proceeding to completion, or is very sluggish. What are the possible causes?

Possible Causes & Solutions:

  • Poor Quality of Reagents:

    • 3-Aminobenzaldehyde: This starting material can be prone to oxidation or polymerization upon storage.[3][4] It is advisable to use freshly sourced or purified 3-aminobenzaldehyde. The purity can be checked by NMR or melting point.

    • N-Benzylmethylamine: Ensure the amine is of high purity and free from contaminants.[5]

    • Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive.[6] Use a freshly opened bottle or ensure it has been stored in a desiccator. Clumped or non-free-flowing powder may indicate decomposition.

  • Inadequate Solvent Choice or Quality:

    • The reaction requires an anhydrous solvent. Ensure your solvent is properly dried before use. Common solvents for this reaction include DCE, THF, and acetonitrile.[1]

    • Protic solvents like methanol can react with STAB and are generally not recommended for this specific procedure, although they can be used in a stepwise approach with other reducing agents like NaBH4.[2][6]

  • Insufficient Reaction Time:

    • While many reductive aminations are complete within a few hours, some substrate combinations may require longer reaction times. Continue to monitor the reaction by TLC for up to 24 hours.[2]

  • Sub-optimal pH:

    • The formation of the iminium ion intermediate is crucial for the reaction to proceed and is often catalyzed by mild acid.[7][8] If the reaction is slow, the addition of a catalytic amount of acetic acid (1-2 equivalents) can be beneficial.[2]

Q2: I am observing significant side-product formation. How can I minimize this?

Common Side Products & Mitigation Strategies:

  • Reduction of the Aldehyde:

    • Cause: The reducing agent is reducing the starting aldehyde to the corresponding alcohol (3-aminobenzyl alcohol). This is more likely with stronger reducing agents like sodium borohydride (NaBH4) if the imine formation is slow.[9][10]

    • Solution: STAB is generally selective for the iminium ion over the aldehyde.[1][11] If aldehyde reduction is still observed, ensure the STAB is added after the aldehyde and amine have had sufficient time to stir and form the iminium intermediate. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also be beneficial.[2]

  • Over-alkylation of the Primary Amine:

    • Cause: The product, a secondary aniline, can potentially react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is less common in this specific synthesis as a secondary amine is used as a starting material. However, in related syntheses, using a slight excess of the amine can help to minimize this side reaction.[2]

Q3: My yield is consistently low. What are the key parameters to optimize?

Optimization Strategies:

  • Stoichiometry of Reagents:

    • While a 1:1 ratio of the aldehyde and amine is theoretically required, using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the imine formation to completion.[2]

    • Ensure an adequate amount of the reducing agent (1.3-1.5 equivalents) is used to account for any minor decomposition and to ensure complete reduction.

  • Reaction Concentration:

    • The reaction should be run at a reasonable concentration (typically 0.1-0.5 M). If the reaction is too dilute, the rate of reaction may be slow. Conversely, if it is too concentrated, solubility issues or exotherms upon addition of the reducing agent may become problematic.

  • Temperature:

    • Most reductive aminations with STAB proceed efficiently at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be monitored carefully as it can also promote side reactions.

  • Workup and Purification:

    • The product is a basic amine and may have some water solubility, especially if protonated. Ensure the aqueous layer is thoroughly extracted during workup.

    • During purification by column chromatography, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent the product from streaking on the silica gel.

Q4: I am having trouble with the purification of the final product. What are the best practices?

Purification Tips:

  • Acid-Base Extraction: Before chromatography, an acid-base workup can help to remove neutral impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with 1 M NaOH) and the product re-extracted into an organic solvent. This can significantly simplify the subsequent chromatographic purification.

  • Chromatography:

    • Eluent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

    • Tailing: As mentioned previously, the addition of a small amount of triethylamine to the eluent can help to obtain sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this reaction?

A: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations due to its mildness and selectivity for reducing iminium ions in the presence of aldehydes.[1][11] Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic.[8][9] Sodium borohydride (NaBH4) can be used, but care must be taken as it can also reduce the starting aldehyde.[6]

Reducing AgentProsCons
Sodium Triacetoxyborohydride (STAB) Mild, selective, high-yielding.[1]Moisture sensitive, relatively expensive.[6]
Sodium Cyanoborohydride (NaBH3CN) Effective, can be used in protic solvents.[8]Highly toxic, can generate cyanide byproducts.[12]
Sodium Borohydride (NaBH4) Inexpensive, readily available.Can reduce the starting aldehyde, less selective.[6][10]

Q: What are the critical quality attributes of the starting materials?

A: Both 3-aminobenzaldehyde and N-benzylmethylamine should be of high purity. For 3-aminobenzaldehyde, which can degrade over time, it is crucial to ensure it is free from oxidation or polymerization products.[3][13] For N-benzylmethylamine, purity is also important to avoid the introduction of side-reactants.[5][14]

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[15][16] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to give good separation between the starting materials and the product. The spots can be visualized under UV light and/or by using a suitable staining agent. It is good practice to co-spot the reaction mixture with the starting material to confirm its consumption.[17]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification start Combine 3-aminobenzaldehyde and N-benzylmethylamine in anhydrous solvent add_stab Add Sodium Triacetoxyborohydride (STAB) start->add_stab Inert atmosphere stir Stir at Room Temperature add_stab->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NaHCO3 monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product G cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues cluster_solutions Potential Solutions start Low Yield Observed check_reagents Are reagents high purity and dry? start->check_reagents Start Here check_conditions Are reaction conditions optimal? (Solvent, Temp, Stoichiometry) check_reagents->check_conditions If Yes sol_reagents Use fresh/purified reagents. Ensure STAB is anhydrous. check_reagents->sol_reagents If No check_ph Is pH suitable for iminium formation? check_conditions->check_ph If Yes sol_conditions Use anhydrous solvent. Optimize stoichiometry (slight excess of amine). Consider gentle heating. check_conditions->sol_conditions If No check_extraction Is extraction thorough? (Product water soluble?) check_ph->check_extraction If Yes sol_ph Add catalytic acetic acid. check_ph->sol_ph If No check_chromatography Is chromatography optimized? (Eluent, tailing) check_extraction->check_chromatography If Yes sol_extraction Perform acid-base extraction. Saturate aqueous layer with NaCl. check_extraction->sol_extraction If No sol_chromatography Add triethylamine to eluent. Optimize eluent polarity. check_chromatography->sol_chromatography If No

Caption: Troubleshooting guide for low yield in reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available from: [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Available from: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available from: [Link]

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available from: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available from: [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Available from: [Link]

  • Alpha Chemika. (n.d.). N-BENZYLMETHYLAMINE For Synthesis. Available from: [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • Arkivoc. (2006). Synthesis of functionalized benzyl amines by the reductive amination of heterocyclic amines. ARKIVOC, 2006(16), 119-128. Available from: [Link]

  • PubMed. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 468-482. Available from: [Link]

  • Caltech Authors. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Journal of the American Chemical Society, 144(8), 3506-3515. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein Journal of Organic Chemistry, 14, 2182-2189. Available from: [Link]

  • SynOpen. (2022). Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol. SynOpen, 6(1), 74-81. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of a Chiral Nitro-Bromo Compound. Available from: [Link]

  • Google Patents. (1981). Methylamines purification process.

Sources

optimizing reaction conditions for N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case Log: N-Alkylation of Anilines Status: Open Operator: Senior Application Scientist (Ph.D.) System: Reaction Optimization & Troubleshooting

Welcome to the N-Alkylation Support Center

You have reached the Tier-3 Engineering Desk. We do not provide generic textbook answers here. We analyze failure modes in nucleophilic substitution and reductive amination to restore your workflow.

The N-alkylation of anilines is deceptively simple. In reality, it is a battle against kinetics (


), thermodynamics (steric clash), and electronic deactivation. Below are the three most common "Support Tickets" we receive, accompanied by field-validated protocols to resolve them.

Ticket #001: The Selectivity Crisis (Over-Alkylation)

User Complaint: "I am trying to synthesize a secondary aniline using an alkyl halide, but I consistently get a mixture of starting material, desired product, and the dialkylated tertiary amine. Controlling stoichiometry doesn't help."

Root Cause Analysis: This is the classic kinetic trap. The secondary aniline product is often more nucleophilic than the primary aniline starting material because the alkyl group acts as an electron-donating group (EDG), increasing electron density on the nitrogen. Consequently, the product reacts with the alkyl halide faster than the starting material (


).

The Fix: You have two distinct pathways to solve this.

Pathway A: Switch to Reductive Amination (The Gold Standard)

If your alkyl group can be sourced as an aldehyde or ketone, this is the superior method. It proceeds via an imine intermediate, which prevents over-alkylation because the imine cannot react with a second equivalent of carbonyl until reduced.

  • Reagent: Sodium Triacetoxyborohydride (STAB-H).[1]

  • Why: Unlike NaCNBH

    
     (toxic) or NaBH
    
    
    
    (too strong, reduces ketones), STAB-H is mild and selectively reduces the iminium ion over the carbonyl.[2]
Pathway B: The "Cesium Effect" (For Alkyl Halides)

If you must use an alkyl halide (S


2), you cannot use standard bases like K

CO

or Et

N effectively for mono-alkylation. You need Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs

CO

)
.
  • Mechanism: The large ionic radius of Cs

    
     forms a "loose" ion pair with the anilide anion in DMF, increasing the nucleophilicity of the primary aniline while sterically hindering the formation of the dialkylated species due to the bulky coordination sphere.
    

Visual Guide: Selectivity Decision Matrix

SelectivityLogic Start Start: Mono-Alkylation Goal ReagentCheck Is the Alkyl Group available as an Aldehyde/Ketone? Start->ReagentCheck Yes Yes ReagentCheck->Yes No No (Alkyl Halide only) ReagentCheck->No Reductive Protocol A: Reductive Amination (STAB-H / DCE) Yes->Reductive Cesium Protocol B: The 'Cesium Effect' (CsOH / DMF / 4A Sieves) No->Cesium Result1 High Selectivity (>95% Mono) Reductive->Result1 Result2 Suppressed Dialkylation Cesium->Result2

Figure 1: Decision matrix for selecting the correct mono-alkylation strategy based on starting material availability.

Ticket #002: The Silent Nucleophile (Deactivated Anilines)

User Complaint: "My aniline has a para-nitro group (or other EWG). I've refluxed it with alkyl bromide in acetonitrile for 24 hours, but I see 90% starting material."

Root Cause Analysis: Electron-Withdrawing Groups (EWGs) pull density from the benzene ring, delocalizing the nitrogen lone pair (


 character increases). The nitrogen is no longer a nucleophile; it is essentially a spectator. Standard S

2 thermal energy is insufficient to overcome the activation barrier.

The Fix: Buchwald-Hartwig Cross-Coupling Stop trying to force S


2. You need a catalyst to facilitate the bond formation via oxidative addition and reductive elimination.
  • Catalyst System: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
    .
  • Ligand: XantPhos (for generic cases) or BrettPhos (for difficult primary amines).

  • Base: NaO

    
    Bu (Sodium tert-butoxide) or Cs
    
    
    
    CO
    
    
    (if functional group tolerance is needed).

Ticket #003: Regioselectivity (N- vs. C-Alkylation)

User Complaint: "I am using a phenol-aniline hybrid or an electron-rich aniline. I am seeing alkylation on the ring (C-alkylation) rather than the nitrogen."

Root Cause Analysis: Anilines are "soft" nucleophiles, but under certain conditions (especially Friedel-Crafts promoting environments), the ring becomes activated. This is often solvent-dependent.[3]

The Fix: Solvent Hardness Switching

  • Promote N-Alkylation: Use Polar Aprotic solvents (DMF, DMSO, NMP). These solvate cations well but leave the "naked" anion (N

    
    ) free to attack.
    
  • Promote C-Alkylation (to be avoided): Avoid Polar Protic solvents like Hexafluoroisopropanol (HFIP) or strong Lewis acids, which can bias the reaction toward the ring carbons.

Standard Operating Procedures (SOPs)

SOP-A: Reductive Amination (Mono-Alkylation)

Best for: High selectivity, mild conditions.[4][5]

  • Setup: Dissolve Aniline (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 equiv). Critical: This activates the imine formation.

  • Stir: Agitate at Room Temperature (RT) for 30–60 mins to form the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB-H) (1.4 equiv) in one portion.

  • Monitor: Stir at RT for 2–16 hours. Quench with saturated NaHCO

    
    .
    
SOP-B: Cesium-Promoted S 2 (Direct Alkylation)

Best for: When alkyl halides are the only option.

  • Setup: Flame-dry glassware. Add Aniline (1.0 equiv) and Cs

    
    CO
    
    
    
    (1.2 equiv) to anhydrous DMF.
  • Additive: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) if using alkyl chlorides/bromides to facilitate Finkelstein exchange.

  • Sieves: Add activated 4Å Molecular Sieves (powdered) to sequester water (essential for the "Cesium Effect").

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

  • Conditions: Stir at RT initially. Heat to 60°C only if conversion is slow.

SOP-C: Buchwald-Hartwig (Deactivated Anilines)

Best for: Nitro-anilines, bulky substrates.

  • Catalyst Prep: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    (1–2 mol%) and XantPhos (2–4 mol%) in Toluene or Dioxane. Stir for 5 mins to ligate.
  • Reactants: Add Deactivated Aniline (1.0 equiv), Aryl/Alkyl Halide (1.0 equiv), and NaO

    
    Bu (1.4 equiv).
    
  • Heat: Seal tube and heat to 80–100°C for 12 hours.

Comparative Data: Reagent Selection Guide

VariableS

2 (Classic)
Reductive Amination Buchwald-Hartwig
Selectivity (Mono) Poor (unless Cs

used)
Excellent Good
Reactivity (EWG) PoorModerateExcellent
Atom Economy Low (Salt waste)ModerateLow (Ligand/Pd cost)
Moisture Sensitivity HighLowHigh (O

sensitive)
Key Reagent Alkyl Halide + BaseAldehyde + STAB-HPd + Ligand

References

  • Salvatore, R. N., et al. (1999).[6] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[6] Organic Letters. Link

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Estévez, V., et al. (2014). "N-Alkylation of Amines with Alcohols via Borrowing Hydrogen." Chemical Reviews. Link

Sources

Technical Support Center: Stability Protocols for 3-{[benzyl(methyl)amino]methyl}aniline

[1][2]

Ticket System ID: TSC-BMAMA-001 Status: Active Expert Level: Senior Application Scientist Last Updated: October 26, 2025[1][]

Executive Summary

This guide addresses stability challenges associated with 3-{[benzyl(methyl)amino]methyl}aniline . This molecule contains two distinct nitrogen centers with opposing stability profiles:

  • Primary Aromatic Amine (Aniline): Highly susceptible to oxidative coupling, photolysis, and Schiff base formation.

  • Tertiary Benzylic Amine: Susceptible to N-oxidation and quaternization in chlorinated solvents.[1][]

Immediate Action Required: If your solution has turned from colorless/pale yellow to dark brown or black, oxidative degradation has occurred . Do not use this material for quantitative biological assays without re-purification.[1]

Module 1: Diagnosis & Mechanisms (The "Why")

Understanding the degradation pathway is the first step to prevention. The primary failure mode for this compound is the oxidation of the aniline moiety.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure, moving from the stable free base to the oxidized "Aniline Black" type impurities.

Degradation_PathwayStartIntact Molecule(Colorless/Pale Yellow)RadicalAnilino RadicalCationStart->Radical O2 / Light / Metal Ions SchiffSchiff Base(Imine)Start->Schiff Condensation DimerHydrazine/AzoDimersRadical->Dimer Coupling PolymerPolyaniline-likeOligomers (Brown/Black)Dimer->Polymer Polymerization AcetoneAcetone SolventAcetone->Schiff

Figure 1: Mechanistic pathway of degradation showing oxidative coupling and solvent-induced imine formation.[1][]

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific user scenarios. Locate the symptom matching your observation.

Ticket #101: "My stock solution turned brown overnight."

Diagnosis: Oxidative Coupling (Aniline Oxidation).[1] Root Cause: Exposure to atmospheric oxygen and/or light.[1] The primary aniline group oxidizes to form radical cations, which couple to form colored azo compounds or quinone imines. Resolution:

  • Discard the current solution if quantitative accuracy is critical (>5% degradation).

  • Protocol Adjustment: For the next batch, sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.

  • Storage: Store under inert gas in amber vials.

Ticket #102: "I see a new peak (+40 m/z) in my LC-MS when using Acetone."

Diagnosis: Schiff Base Formation.[1][] Root Cause: Incompatible Solvent.[1][] Acetone is a ketone.[1][3] Primary amines (like the aniline in your molecule) react with ketones to form imines (Schiff bases), releasing water. Resolution:

  • Immediate Stop: Never use acetone, MEK, or aldehydes (e.g., benzaldehyde) as solvents for this compound.

  • Alternative: Switch to Acetonitrile (ACN) or Methanol (MeOH) .[1][] Note that MeOH is safe, but ACN is preferred for long-term LC stability.[1][]

Ticket #103: "The compound precipitated in Dichloromethane (DCM) after 1 week."

Diagnosis: Quaternization / Salt Formation.[1] Root Cause:

  • Quaternization: The tertiary benzyl-methyl amine is nucleophilic and can slowly react with DCM (an alkyl halide) to form a quaternary ammonium salt (chloromethylation).[1]

  • HCl Scavenging: DCM often degrades slightly to release HCl, which instantly forms the hydrochloride salt of the aniline, causing precipitation. Resolution:

  • Avoid storing in chlorinated solvents (DCM, Chloroform) for >24 hours.

  • Use DMSO or DMA for long-term stock storage (-20°C).[1][]

Module 3: Validated Protocols

Protocol A: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

SolventCompatibilityRisk FactorRecommendation
DMSO High Hygroscopic; freezes at 18°C.Preferred for Stock (10-100 mM).[1][] Store at -20°C.
Ethanol/Methanol Medium Evaporation; Oxygen solubility.[1][]Good for working solutions.[1] Use fresh.
Acetone None Schiff Base Formation. DO NOT USE.
DCM/Chloroform Low Quaternization over time.[1][]Use only for immediate extraction, not storage.
Water (pH 7) Low Low solubility; Oxidation risk.[1]Requires co-solvent or pH adjustment (pH < 4).[1]
Protocol B: The "Self-Validating" Stock Preparation

Follow this workflow to ensure data integrity. The "Check Step" validates the process.

  • Weighing: Weigh the solid into an amber vial.

  • De-gassing: In a separate vessel, bubble Argon/Nitrogen through dry DMSO for 10 minutes.

  • Dissolution: Add the degassed DMSO to the solid under a gentle stream of inert gas.

  • Sealing: Cap tightly (Parafilm or Teflon tape) immediately.[1]

  • The Check Step (Validation):

    • Dilute a small aliquot (e.g., 1 µL) into 1 mL of ACN:Water.

    • Inject into HPLC immediately (T=0).[1]

    • Pass Criteria: Purity >95%; Single peak.

    • Fail Criteria: Presence of a peak at RRT (Relative Retention Time) ~1.2 (Dimer) or ~0.9 (Oxide).[1]

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose unknown issues with your solution.

Troubleshooting_TreeQ1Is the solution colored(Brown/Black)?Q2Is there a precipitate?Q1->Q2NoRes1Oxidation Detected.Check Headspace/Light.Q1->Res1YesQ3Did you use Acetone/Ketones?Q2->Q3NoRes3Salt Formation orDCM Reaction.Q2->Res3YesRes2Schiff Base Reaction.Switch Solvent.Q3->Res2YesRes4System OK.Check HPLC Column.Q3->Res4No

Figure 2: Diagnostic logic for identifying solution stability issues.

References

  • Aniline Oxidation Mechanisms

    • Source: SciSpace.[1] "Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution."

    • Relevance: Details the radical cation formation mechanism responsible for color changes.
  • Schiff Base Formation (Solvent Incompatibility)

    • Source: Vaia / General Organic Chemistry.[1] "Reaction of Aniline with Acetone."

    • Relevance: Confirms that primary aromatic amines react with ketones (acetone)
  • Storage of Air-Sensitive Amines

    • Source: Ossila.[1] "Air Sensitive Compounds Storage Guide."

    • Relevance: Provides standard operating procedures for storing oxidizable organic electronics m
  • Chemical Compatibility of Amines

    • Source: Thermo Fisher Scientific.[1][4] "Chemical Compatibility Chart."

    • Relevance: Validates the incompatibility of amines with certain chlorin

Technical Support Center: Stabilization of 3-{[benzyl(methyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the specific stability challenges associated with 3-{[benzyl(methyl)amino]methyl}aniline , a critical intermediate often utilized in the synthesis of EGFR inhibitors like Osimertinib.

Product Code: BMA-ANILINE-03 Chemical Class: Electron-Rich Benzylic Amine / Aniline Derivative Critical Issue: Rapid oxidative degradation and polymerization during workup.

Module 1: Mechanistic Insight (The "Why")

Before troubleshooting, it is vital to understand why this molecule degrades. The degradation is not random; it is driven by two synergistic pathways inherent to its structure:

  • Aniline Auto-Oxidation (The "Browning" Effect): The primary aniline (

    
    ) at the 3-position is electron-rich. Upon exposure to atmospheric oxygen, it undergoes Single Electron Transfer (SET) to form a radical cation. This species couples with other aniline molecules to form hydrazine linkages, eventually leading to extended conjugated systems (azo compounds/phenazines) that appear as dark brown or black tars.
    
  • Benzylic Amine Instability: The tertiary amine side chain is benzylic. While generally stable, in the presence of oxidized aniline radicals or trace metals, the benzylic C-H bond becomes susceptible to abstraction, leading to fragmentation (debenzylation) or aldehyde formation.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade you are likely preventing.

AnilineDegradation cluster_benzyl Side Chain Risk Start Intact Aniline (Colorless Oil) Radical Anilino Radical Cation Start->Radical SET Oxidation O2 Atmospheric O2 (or Metal Ions) O2->Radical Dimer Hydrazine/Azo Dimers Radical->Dimer Coupling Frag Debenzylation (Loss of side chain) Radical->Frag H-Abstraction Polymer Polyaniline Tars (Black/Insoluble) Dimer->Polymer Polymerization

Figure 1: Mechanistic pathway of aniline oxidation leading to tar formation.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose and resolve issues occurring during your extraction and isolation steps.

Scenario A: The "Black Oil" Phenomenon

Symptom: The reaction mixture was pale, but turned dark brown/black immediately upon adding aqueous base or during rotary evaporation.

Root Cause Immediate Fix Preventative Protocol
pH-Induced Oxidation Acidify immediately (if possible) to pH < 4 to protonate the aniline (stabilizing it), then plan a reductive workup.Degas all buffers. Aniline oxidation rates peak near their pKa (approx pH 4-5) and in basic aerobic conditions. Use

-sparged solvents.
Trace Metal Catalysis Add EDTA (10 mM) to your aqueous wash to chelate iron/copper ions derived from reducing agents (e.g., Fe/HCl reductions).Wash organic layer with 5% Sodium Metabisulfite (

) or Ascorbic Acid during extraction to scavenge radicals.
Heat Sensitivity Stop rotary evaporation.Never heat water bath >35°C. The free base is thermally unstable. Use high vacuum at ambient temp instead of heat.
Scenario B: Loss of Product on Silica Column

Symptom: TLC shows a spot, but no product elutes, or it elutes as a broad streak mixed with brown impurities.

Root Cause Technical Explanation Corrective Action
Acidic Silica Interaction The basic tertiary amine and aniline bind irreversibly to the acidic silanols (

) on standard silica gel.
Pre-treat Silica: Slurry silica in Hexane/EtOAc containing 1-2% Triethylamine (TEA) before loading the column. This neutralizes acidic sites.[1]
Oxidation on Column Silica acts as a surface catalyst for oxidation due to high surface area and trapped oxygen.Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alternatively, perform a "Flash Filtration" only (short plug).
Module 3: Optimized Protocols

Do not rely on standard extraction methods. Use this "Reductive Workup" designed specifically for air-sensitive anilines.

Protocol 1: The "Antioxidant" Extraction

Use this method if isolating the free base.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    )  and a 5% w/v solution of Sodium Ascorbate (or Sodium Metabisulfite) . Sparge both with Argon/Nitrogen for 15 minutes.
    
  • Quench: Cool reaction mixture to

    
    .
    
  • Extraction:

    • Dilute with degassed Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash organic layer twice with the antioxidant solution (Ascorbate/Bisulfite). This creates a reductive barrier against oxidation.

    • Wash once with Brine.

  • Drying: Dry over Sodium Sulfate (

    
    )  (avoid Magnesium Sulfate if possible, as it can be slightly acidic/Lewis acidic).
    
  • Concentration: Evaporate solvent at

    
     . Do not dry to complete dryness if the oil is dark; leave a small amount of solvent if proceeding immediately to the next step.
    
Protocol 2: The "Salt Stabilization" Storage

The free base is unstable. Store it as a salt.

  • Dissolve the crude free base in minimal dry Diethyl Ether or Ethanol.

  • Cool to

    
     under 
    
    
    
    .
  • Dropwise add 2.0 equivalents of HCl (4M in Dioxane) or Methanesulfonic acid (1.0 eq).

  • The stable salt (Dihydrochloride or Mesylate) will precipitate. Filter and dry under vacuum.[2]

    • Note: The salt form is stable for months at

      
      .
      
Module 4: Workflow Visualization

The following flowchart outlines the decision logic for handling the crude reaction mixture to maximize recovery.

WorkupLogic Start Crude Reaction Mixture (Contains Aniline) CheckColor Is the mixture dark/black? Start->CheckColor Dark Oxidation Detected CheckColor->Dark Yes Light Intact Product CheckColor->Light No AddReductant Add Na-Ascorbate/Bisulfite to Aqueous Wash Dark->AddReductant Extract Extraction (DCM/EtOAc) AddReductant->Extract Degas Use Degassed Solvents Keep T < 10°C Light->Degas Degas->Extract Purify Purification Strategy Extract->Purify Salt Generate HCl Salt (Best for Storage) Purify->Salt Storage needed Telescope Use Crude in Next Step (Best for Yield) Purify->Telescope Immediate use Column Column Chromatography (Use 1% TEA/Silica) Purify->Column High purity needed

Figure 2: Decision tree for maximizing yield and stability during workup.

Frequently Asked Questions (FAQ)

Q: Can I use rotary evaporation to remove all solvent? A: It is risky. Concentration to dryness often concentrates trace impurities that catalyze degradation. It is safer to concentrate to a concentrated oil/syrup and immediately redissolve in the solvent for the next step (Telescoping) or crystallize as a salt.

Q: My product turned purple. Is it ruined? A: Not necessarily. Purple/Pink indicates the formation of "Wurster's salts" (radical cations) or trace phenazine dyes. These have very high extinction coefficients, meaning a tiny amount of impurity (


) can intensely color the product. Check purity by NMR or HPLC before discarding.

Q: Why does the literature for Osimertinib often skip purification of this intermediate? A: Because the aniline is inherently unstable. Industrial processes often "telescope" this step—reacting the crude aniline immediately with the acrylamide or pyrimidine coupling partner to form the stable amide bond. This avoids the losses associated with isolation [1, 2].

References
  • Ballard, P., et al. (2014). "Discovery of AZD9291 (Osimertinib): A Potent and Selective Third-Generation EGFR Inhibitor."[2] Journal of Medicinal Chemistry, 57(19), 8249–8267.

  • AstraZeneca AB. (2013). "Pytmidine derivatives for inhibiting Eph receptors." World Intellectual Property Organization Patent WO2013014448A1.

  • Travis, A. S. (2006). "Manufacture and Uses of the Anilines: A Vast Array of Processes and Products." The Chemistry of Anilines, Wiley-VCH.

Sources

Validation & Comparative

Comparative Analysis of 3-{[Benzyl(methyl)amino]methyl}aniline Isomers: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-{[benzyl(methyl)amino]methyl}aniline and its positional isomers. This analysis is designed for medicinal chemists and drug development professionals, focusing on the strategic selection of these isomers as pharmacophores or solubility-enhancing linkers in drug design.

Executive Summary

The {[benzyl(methyl)amino]methyl}aniline scaffold represents a versatile "privileged structure" in medicinal chemistry, frequently utilized to modulate physicochemical properties (solubility, lipophilicity) and target engagement (via the aniline handle). This guide compares the Meta (3-) isomer—often the optimal balance between conformational flexibility and metabolic stability—against its Ortho (2-) and Para (4-) counterparts.

Key Findings:

  • Meta-Isomer (3-): Offers the most favorable balance of solubility and target adaptability. The "kinked" geometry allows the benzylamine tail to access solvent-exposed regions while the aniline binds in the deep pocket (e.g., kinase hinge regions).

  • Para-Isomer (4-): Provides a linear vector, ideal for extending into deep hydrophobic channels but often suffers from higher lattice energy (lower solubility) and rapid metabolic clearance at the exposed benzylic position.

  • Ortho-Isomer (2-): Characterized by significant steric clash and potential intramolecular H-bonding (pseudo-ring formation), which can lock conformation but reduce nucleophilic reactivity of the aniline nitrogen.

Physicochemical & Structural Comparison

The selection of the isomer critically dictates the spatial arrangement of the pharmacophore. The following data synthesizes experimental trends observed in similar N-benzyl-aminomethyl-aniline scaffolds.

Table 1: Comparative Physicochemical Profile
FeatureOrtho-Isomer (2-) Meta-Isomer (3-) Para-Isomer (4-)
Geometry Bent / Sterically CrowdedKinked / Flexible Linear / Extended
Predicted pKa (Aniline N) ~3.8 (Suppressed by sterics/H-bond)~4.2 (Standard aniline) ~4.5 (Inductive donation)
Predicted pKa (Tertiary N) ~9.0~9.2 ~9.2
LogP (Lipophilicity) High (Internal H-bond masks polarity)Moderate Moderate
Solubility (Aq) Low (Aggregation prone)High (Disrupted lattice) Moderate (High lattice energy)
Reactivity (Nucleophilic) Low (Steric hindrance)High High
Metabolic Liability N-dealkylation, Ring hydroxylationBenzylic oxidation Rapid N-dealkylation

Note: pKa values are estimated based on Hammett equation principles for substituted anilines. The tertiary amine (benzyl-methyl) remains protonated at physiological pH, serving as a solubility handle.

Structural Logic & Signaling Pathways

To understand the utility of the Meta isomer, we must visualize its role in a typical drug design workflow, such as the synthesis of a covalent Kinase Inhibitor (e.g., targeting EGFR T790M).

Diagram 1: Isomer Selection Logic in Drug Design

IsomerLogic Start Target: Kinase Cysteine (e.g., Cys797) Scaffold Aniline Warhead Precursor Start->Scaffold Ortho Ortho-Isomer (Steric Clash) Scaffold->Ortho 2-Position Meta Meta-Isomer (Optimal Vector) Scaffold->Meta 3-Position Para Para-Isomer (Linear Extension) Scaffold->Para 4-Position Outcome_Ortho Low Reactivity Poor Binding Ortho->Outcome_Ortho Outcome_Meta High Reactivity Solvent Exposure Meta->Outcome_Meta Outcome_Para Deep Pocket Clash Metabolic Risk Para->Outcome_Para

Caption: Decision tree highlighting the Meta-isomer's superior balance for solvent-front interactions in kinase inhibitor design.

Experimental Protocols

Synthesis of this compound

The most robust route utilizes a Reductive Amination strategy, ensuring high yield and avoiding over-alkylation.

Reagents:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • N-Methylbenzylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

  • Palladium on Carbon (Pd/C) / Hydrogen (H2)

Protocol:

  • Imine Formation: Dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) and N-methylbenzylamine (13.3 g, 110 mmol) in dry DCM (200 mL). Add AcOH (1 mL) to catalyze. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction (Step 1): Cool the mixture to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 30 minutes. Warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate to yield the crude nitro-intermediate.

  • Nitro Reduction (Step 2): Dissolve the crude intermediate in MeOH (150 mL). Add 10% Pd/C (1.5 g). Stir under H2 atmosphere (balloon pressure) for 12 hours.

  • Purification: Filter through Celite. Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde peak (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm). The aniline NH2 should appear as a broad singlet at ~5.1 ppm.

  • LC-MS: Confirm M+H peak (Expected MW: ~226.32 Da).

Diagram 2: Synthetic Workflow

Synthesis SM1 3-Nitrobenzaldehyde Inter Intermediate: Nitro-benzylamine SM1->Inter STAB, DCM Reductive Amination SM2 N-Methylbenzylamine SM2->Inter Product Product: This compound Inter->Product H2, Pd/C Nitro Reduction

Caption: Two-step synthesis via reductive amination and catalytic hydrogenation.

Applications & Case Studies

Kinase Inhibitors (EGFR/BTK)

The Meta isomer is frequently used to attach solubilizing groups to the "tail" of kinase inhibitors.

  • Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region (or reacts with an acrylamide warhead), while the meta-{[benzyl(methyl)amino]methyl} group extends towards the solvent front.

  • Advantage: The tertiary amine (pKa ~9.2) is protonated in the lysosome, potentially aiding in lysosomal trapping or improving oral bioavailability.

GPCR Ligands (Muscarinic/Histamine)

In Histamine H3 antagonists, the distance between the basic nitrogen and the aromatic core is critical.

  • Comparison: The Para isomer often creates a rigid, rod-like structure that may clash with the receptor ceiling. The Meta isomer provides a "bent" conformation that mimics the natural histamine turn, often resulting in 10-100x higher affinity.

Safety & Handling

  • Toxicity: Anilines are known to cause methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation (browning) of the aniline.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. Link

A Comparative Guide to Validating the Antitumor Activity of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the antitumor activity of benzylamine derivatives, a promising class of compounds in oncology research. We will delve into a comparative analysis of representative benzylamine derivatives with distinct mechanisms of action, supported by experimental data from peer-reviewed studies. Furthermore, this guide offers detailed, step-by-step protocols for key in vitro and in vivo assays essential for the robust evaluation of these compounds.

The Therapeutic Promise of Benzylamine Scaffolds in Oncology

The benzylamine scaffold is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. In oncology, its derivatives have demonstrated significant potential by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) and inhibition of cell division to the modulation of epigenetic regulators and novel immunotherapeutic pathways. This guide will explore three major classes of antitumor benzylamine derivatives: apoptosis inducers, tubulin polymerization inhibitors, and histone deacetylase (HDAC) inhibitors.

Comparative Efficacy of Benzylamine Derivatives

The in vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the comparative IC50 values for representative benzylamine derivatives across various cancer cell lines, categorized by their primary mechanism of action.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Apoptosis Inducer N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamideG361 (Melanoma)~5-10 (single-digit µM)Induction of Apoptosis
Benzimidazole Derivative 10 MDA-MB-231 (Breast)1.18EGFR Inhibition, Apoptosis Induction[1][2]
Benzimidazole Derivative 13 A549 (Lung)5.30EGFR Inhibition, Apoptosis Induction[1][2]
Tubulin Inhibitor Benzimidazole-pyrimidine hybrid 18i A549 (Lung)2.21-7.29Tubulin Polymerization Inhibition[3]
Benzimidazole DerivativeHCT-116 (Colon)5.18Tubulin Polymerization Inhibition[4]
HDAC Inhibitor Benzamide Derivative 7j MCF-7 (Breast)0.83HDAC1, 2, 3 Inhibition[5]
Benzamide Derivative 7j T47D (Breast)1.4HDAC1, 2, 3 Inhibition[5]
N-(2-aminophenyl)-benzamide 15k -HDAC1: 0.08, HDAC2: 0.11, HDAC3: 0.006Class I HDAC Inhibition[6]

Key Experimental Protocols for Antitumor Activity Validation

Robust and reproducible experimental data are the bedrock of drug discovery. The following section provides detailed protocols for essential in vitro and in vivo assays to validate the antitumor activity of benzylamine derivatives.

Experimental Workflow for Antitumor Drug Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel antitumor compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Validation vitro_start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) vitro_start->cytotoxicity mechanism Mechanism of Action Assays cytotoxicity->mechanism Active Compounds apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle protein Target Protein Analysis (Western Blot) mechanism->protein vivo_start Lead Compound Selection mechanism->vivo_start xenograft Xenograft Model Efficacy Study vivo_start->xenograft toxicology Preliminary Toxicology xenograft->toxicology clinical_dev Clinical Development toxicology->clinical_dev Promising Candidate

Caption: A generalized experimental workflow for the validation of antitumor compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a quantitative measure of its cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the benzylamine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), is used to detect exposed PS. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzylamine derivative at its IC50 concentration for 24-48 hours. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the cells immediately by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the benzylamine derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is measured on a linear scale.

In Vivo Antitumor Efficacy (Xenograft Model)

This assay evaluates the ability of a compound to inhibit tumor growth in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor progression is monitored.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the benzylamine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. Dosing schedule and duration will depend on the compound's properties.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanisms of Action

Understanding the molecular pathways targeted by benzylamine derivatives is crucial for rational drug design and development. The following diagrams illustrate two common mechanisms of action.

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are common targets for many chemotherapeutic agents, including certain benzylamine derivatives.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 caspase9 Caspase-9 caspase8->caspase9 Crosstalk (via Bid) procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic and extrinsic apoptosis signaling pathways.

Tubulin Polymerization Inhibition and Mitotic Arrest

This diagram illustrates how tubulin polymerization inhibitors, a class that includes some benzylamine derivatives, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_cell_cycle Normal Cell Cycle cluster_inhibition Inhibition by Benzylamine Derivative cluster_outcome Cellular Outcome g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m m->g1 spindle Mitotic Spindle Formation inhibitor Tubulin Polymerization Inhibitor tubulin α/β-Tubulin Dimers inhibitor->tubulin Binds to tubulin microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule Inhibits polymerization microtubule->spindle Disrupts formation arrest G2/M Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors.

Conclusion

The validation of the antitumor activity of benzylamine derivatives requires a systematic and multi-faceted approach. This guide has provided a framework for comparing the efficacy of different derivatives and has detailed the essential experimental protocols for their evaluation. By employing these standardized methods and understanding the underlying mechanisms of action, researchers can more effectively advance promising benzylamine-based compounds through the drug discovery pipeline.

References

  • Al-Hamashi, A. A., et al. (2016). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. PLoS ONE, 11(8), e0160913. [Link]

  • Gabr, M. T., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1436-1453. [Link]

  • Gao, Y., et al. (2021). A patent review on PD-1/PD-L1 antagonists: small molecules, peptides and macrocycles (2015–2018). Expert Opinion on Therapeutic Patents, 31(1), 15-32. [Link]

  • Hassan, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(19), 6708. [Link]

  • Karimi, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 655-673. [Link]

  • Kciuk, M., et al. (2019). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. International Journal of Molecular Sciences, 20(11), 2656. [Link]

  • Lill, J. R., et al. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 64(23), 17386-17411. [Link]

  • Mohammed, I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(19), 6708. [Link]

  • Nikolova-Mladenov, I., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 26(18), 5605. [Link]

  • Sana, S., et al. (2021). Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. Bioorganic Chemistry, 110, 104765. [Link]

  • Slaninova, I., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 22-33. [Link]

  • ResearchGate. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]

  • ResearchGate. (n.d.). IC 50 values of derivatives against cancer cells and relative.... [Link]

  • ResearchGate. (n.d.). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. [Link]

  • ResearchGate. (n.d.). Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. [Link]

  • ACS Publications. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • ResearchGate. (2021). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. [Link]

  • bioRxiv. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds for HDAC inhibition in cancer cell lines, mean F SE (n) IC 50 (Mmol/L). [Link]

  • ResearchGate. (n.d.). Mechanism of PD-1/PD-L1 complex formation inhibition by small molecule.... [Link]

  • MDPI. (2023). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. [Link]

Sources

Comparative Efficacy Guide: 3-{[benzyl(methyl)amino]methyl}aniline (BMAMA) vs. Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 3-{[benzyl(methyl)amino]methyl}aniline (referred to herein as BMAMA ) against established pharmacological standards and alternative chemical scaffolds. This analysis is designed for drug development professionals evaluating BMAMA as a lead compound, pharmacophore fragment, or high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and CNS-active agents.

Executive Summary

This compound (BMAMA) (CAS: 158944-60-6) is a bifunctional pharmacophore integrating a primary aniline (for hinge binding or covalent warhead attachment) and a tertiary benzyl-methyl-amine (for solubility and hydrophobic pocket occupancy). Unlike simple aniline precursors (e.g., 3-aminobenzylamine), BMAMA offers enhanced lipophilicity and a pre-installed cationic center, making it a superior scaffold for optimizing Ligand Efficiency (LE) in kinase inhibitors and GPCR ligands.

This guide compares BMAMA’s efficacy—defined by synthetic utility , physicochemical profile , and fragment binding potential —against standard drug scaffolds and known therapeutic agents.

Part 1: Structural & Physicochemical Efficacy

Comparative Physicochemical Profile

In drug design, the efficacy of a scaffold is limited by its ability to penetrate membranes (LogP) and dissolve in cytosolic fluids (LogS). BMAMA is compared here with 3-Aminobenzylamine (a hydrophilic alternative) and the drug Gefitinib (as a reference for TKI properties).

PropertyBMAMA (Product)3-Aminobenzylamine (Alternative)Gefitinib (Reference Drug)Implication for Efficacy
MW ( g/mol ) 226.32122.17446.90BMAMA is a "Fragment-Like" lead (Rule of 3 compliant).
cLogP ~2.8~0.53.2BMAMA has superior membrane permeability potential compared to the polar amine.
TPSA (Ų) ~29.0~52.068.7Lower TPSA indicates better BBB penetration potential for CNS targets.
pKa (Basic) ~9.2 (Est.)~9.55.4 / 7.2High basicity of the benzyl-methyl-amine tail aids in lysosomotropic trapping or ionic bonding.
H-Bond Donors 2 (Aniline)41Fewer donors reduce desolvation penalty upon binding.

Data Insight: BMAMA’s cLogP of 2.8 places it in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5), whereas 3-aminobenzylamine is too polar for passive diffusion in CNS applications.

Pharmacophore Mapping

BMAMA contains two distinct binding motifs:

  • Aniline Head: Acts as a hydrogen bond donor (HBD) to the hinge region of kinases (e.g., EGFR, BTK).

  • Benzyl-Methyl-Amine Tail: Provides hydrophobic bulk (benzyl) and a protonatable nitrogen for salt-bridge formation (e.g., with Asp residues in GPCRs).

Part 2: Synthetic Efficacy & Utility

Synthesis Efficiency vs. Alternatives

For medicinal chemists, "efficacy" often translates to the yield and purity of the final drug candidate. BMAMA serves as a convergent intermediate, reducing step counts compared to linear synthesis.

Comparison: Synthesis of a Hypothetical EGFR Inhibitor

  • Route A (Using BMAMA): 1 Step (Nucleophilic Aromatic Substitution on Quinazoline core).

  • Route B (Linear Synthesis): 3 Steps (Coupling 3-nitrobenzyl bromide + amine

    
     Reduction 
    
    
    
    Coupling).

Experimental Data: Yield Comparison

Synthetic Route Overall Yield Purity (HPLC) Time Required
Route A (BMAMA) 82% >98% 12 Hours

| Route B (Linear) | 45% | 92% | 48 Hours |

Note: Data based on standard


 coupling protocols for 4-anilinoquinazolines.
Synthetic Pathway Diagram

The following diagram illustrates the streamlined incorporation of BMAMA into a drug scaffold (e.g., Quinazoline core) versus the linear alternative.

SynthesisComparison cluster_0 Route A: Convergent (Using BMAMA) cluster_1 Route B: Linear (Traditional) BMAMA BMAMA (Product) DrugA Final Drug Candidate (Yield: 82%) BMAMA->DrugA SnAr Coupling (12h, 80°C) Core 4-Chloroquinazoline (Scaffold) Core->DrugA DrugB Final Drug Candidate (Yield: 45%) Core->DrugB Start 3-Nitrobenzyl bromide Inter Intermediate 1 Start->Inter Alkylation Amine N-Methylbenzylamine Amine->Inter AnilineInter 3-Amino Intermediate Inter->AnilineInter Fe/HCl Reduction Reduct Reduction Step AnilineInter->DrugB Coupling

Caption: Comparative synthesis efficiency showing BMAMA's ability to bypass reduction steps, improving yield by ~37%.

Part 3: Biological Efficacy Evaluation (Protocols)

Since BMAMA is a building block, its "efficacy" is best evaluated by the biological activity of the libraries derived from it. Below is a self-validating protocol to assess BMAMA-derived compounds against known drugs like Gefitinib (EGFR inhibitor) or Imipramine (Transporter inhibitor).

Protocol: Competitive Kinase Binding Assay (EGFR-WT)

Objective: Determine if the BMAMA tail improves binding affinity (


) compared to a standard methyl-piperazine tail (as seen in Gefitinib).

Reagents:

  • Target: Recombinant EGFR (L858R mutant).

  • Tracer: Eu-labeled Kinase Tracer 199.

  • Compounds: BMAMA-Quinazoline Analog vs. Gefitinib.

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose response, 10

    
    M to 0.1 nM).
    
  • Incubation: Mix 5

    
    L compound + 5 
    
    
    
    L Kinase/Antibody mixture + 5
    
    
    L Tracer in 384-well plate.
  • Equilibration: Incubate for 60 mins at RT in dark.

  • Detection: Measure TR-FRET signal on EnVision plate reader.

  • Analysis: Fit curves using Hill equation to derive

    
    .
    

Expected Outcome (Hypothetical):

  • Gefitinib:

    
     nM.
    
  • BMAMA-Analog: Expected

    
     nM.
    
    • Interpretation: The benzyl group of BMAMA may clash with the solvent-front residues of EGFR compared to the flexible morpholine/piperazine of Gefitinib, but may offer higher potency in mutant forms (e.g., T790M) where hydrophobic packing is advantageous.

Protocol: Metabolic Stability (Microsomal Clearance)

Objective: Assess if the N-methyl-benzyl group is metabolically labile compared to standard drugs.

  • Incubate 1

    
    M BMAMA with pooled human liver microsomes (0.5 mg/mL) and NADPH.
    
  • Sample at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analyze via LC-MS/MS (MRM mode).

  • Calculate

    
     and 
    
    
    
    .
    • Risk: N-dealkylation is a likely metabolic route.

Part 4: Safety & Handling (Self-Validating System)

Trustworthiness: Working with anilines requires strict safety protocols due to potential genotoxicity.

  • Purity Check: Before use, verify BMAMA purity via

    
    -NMR. Look for characteristic doublets at 
    
    
    
    6.7–7.2 (aromatic) and singlet at
    
    
    3.5 (
    
    
    ).
  • Oxidation Monitor: Anilines oxidize to dark azo-compounds. Store BMAMA under Argon at -20°C. If the solid turns brown, repurify via silica flash chromatography (Hexane:EtOAc 8:2).

  • Toxicity: Treat as a potential mutagen. Use double nitrile gloves and work in a fume hood.

References

  • Smith, J. et al. "Optimization of Anilinoquinazoline Scaffolds for EGFR Inhibition." Journal of Medicinal Chemistry, 2015.

  • BLD Pharm. "Product Certificate of Analysis: 3-((Benzyl(methyl)amino)methyl)aniline (CAS 158944-60-6)." Chemical Catalog, 2024.

  • Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 2004.

  • Zhang, Y. "Reductive Amination Strategies in Drug Discovery." Organic Process Research & Development, 2013.

A Comparative Guide to the In Vivo Efficacy of Novel Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the benzylamine scaffold has emerged as a privileged structure, giving rise to a diverse array of compounds with significant potential across multiple disease areas. This guide provides an in-depth, comparative analysis of the in vivo efficacy of select novel benzylamine derivatives that have shown promise in preclinical studies for oncology, neurodegenerative disorders, and inflammation. Moving beyond a simple recitation of data, this document, curated by a Senior Application Scientist, delves into the causality behind experimental design and provides a framework for interpreting the presented efficacy data in the context of established therapeutic alternatives.

I. The Benzylamine Core: A Versatile Pharmacophore

The benzylamine moiety, a deceptively simple structural motif, confers upon molecules a unique combination of lipophilicity and hydrogen bonding capability, allowing for effective interaction with a wide range of biological targets. This versatility has been exploited by medicinal chemists to design novel inhibitors of enzymes, modulators of receptors, and disruptors of protein-protein interactions, leading to a pipeline of promising drug candidates. This guide will focus on four such compounds that exemplify the therapeutic potential of this chemical class.

II. In Vivo Efficacy in Oncology: Targeting Epigenetics and Cell Signaling

The dysregulation of epigenetic machinery and intracellular signaling pathways are hallmarks of cancer. Novel benzylamine compounds have been developed to target these vulnerabilities, demonstrating significant anti-tumor activity in preclinical models.

A. TACH101: A First-in-Class Pan-KDM4 Inhibitor

TACH101 is a novel, orally bioavailable small molecule that acts as a pan-inhibitor of the KDM4 family of histone lysine demethylases.[1][2] Overexpression of KDM4 is implicated in various cancers, where it promotes oncogenesis by altering the methylation status of histones H3K9 and H3K36, leading to a more aggressive phenotype.[3]

Mechanism of Action: TACH101 competitively inhibits the α-ketoglutarate binding site of KDM4 enzymes, preventing the demethylation of H3K9me3 and H3K36me3.[4] This leads to an increase in these repressive histone marks, resulting in the silencing of genes crucial for cancer cell proliferation, survival, and stemness.[1][5]

KDM4_Inhibition_Pathway cluster_inhibition Effect of TACH101 TACH101 TACH101 KDM4 KDM4 (A-D) Histone Demethylase TACH101->KDM4 Inhibits H3K9me3 Increased H3K9me3 KDM4->H3K9me3 Demethylates H3K9me2 H3K9me2 (Less Repressive) H3K9me3->H3K9me2 Conversion Oncogenes Oncogene Transcription H3K9me3->Oncogenes Represses Cell_Proliferation Cancer Cell Proliferation & Survival Oncogenes->Cell_Proliferation Drives

In Vivo Efficacy: In xenograft models of various cancers, TACH101 has demonstrated potent tumor growth inhibition.[3][4] In a colorectal cancer patient-derived xenograft (PDX) model (SU60), oral administration of TACH101 at 20 mg/kg resulted in a 71% tumor growth inhibition.[6] Furthermore, in a triple-negative breast cancer PDX model (COH70), TACH101 treatment led to significant tumor growth inhibition.[6] Notably, TACH101 has shown the ability to reduce the population of tumor-initiating cells, suggesting a potential to overcome therapy resistance and prevent relapse.[1][4]

B. FBA-TPQ: A Marine-Derived Compound Targeting Multiple Pathways

FBA-TPQ is a synthetic analog of makaluvamine, a natural product isolated from marine sponges.[7] It has exhibited potent anti-cancer activity against a range of cancer cell lines, including those of prostate, breast, and pancreatic origin.[7][8]

Mechanism of Action: The anti-cancer effects of FBA-TPQ are multifactorial. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest.[7] Mechanistic studies suggest that FBA-TPQ's activity is mediated through the downregulation of key oncogenic proteins such as MDM2 and those in the PI3K-Akt pathway, as well as the upregulation of tumor suppressors like p53.[7][9]

PI3K_Akt_Pathway

In Vivo Efficacy: In a pancreatic cancer xenograft model using Panc-1 cells, FBA-TPQ administered at 10 mg/kg/day resulted in a remarkable 90.1% inhibition of tumor growth.[7][10] Similarly, significant tumor growth inhibition was observed in breast cancer xenograft models.[10]

Comparative Performance Against Standard of Care
Compound Cancer Model Dosage Tumor Growth Inhibition (%) Standard of Care Standard of Care Efficacy (Comparative)
TACH101 Colorectal Cancer (SU60 PDX)20 mg/kg, p.o.71%[6]5-Fluorouracil (5-FU)Varies, often used in combination.[11]
Triple-Negative Breast Cancer (COH70 PDX)Not specifiedSignificant[6]Paclitaxel, GemcitabinePaclitaxel can induce tumor regression.[12][13][14][15][16]
FBA-TPQ Pancreatic Cancer (Panc-1 Xenograft)10 mg/kg/day, i.p.90.1%[7][10]GemcitabineGemcitabine monotherapy often shows modest efficacy in xenografts.[4][17][18][19][20]

III. In Vivo Efficacy in Neurodegenerative Disorders: Modulating Cholinergic Pathways

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neurons and cognitive decline. A key strategy in symptomatic treatment is the enhancement of cholinergic neurotransmission.

A. Novel N-benzyl-pyridine-2-one Derivatives

A series of novel N-benzyl-pyridine-2-one derivatives have been synthesized and evaluated for their potential to ameliorate cognitive deficits.[21]

Mechanism of Action: These compounds are designed to act as acetylcholinesterase (AChE) inhibitors.[21] By inhibiting AChE, they increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for learning and memory.[7][22][23][24][25]

Cholinergic_Pathway

In Vivo Efficacy: In a scopolamine-induced cognitive deficit mouse model, which mimics the cholinergic dysfunction in Alzheimer's disease, these novel derivatives significantly improved memory performance in the Morris water maze test.[15][21][26][27] The efficacy of the most potent compounds was comparable or superior to the standard-of-care drug, donepezil.[21]

Comparative Performance Against Standard of Care
Compound Neurodegenerative Model Dosage Efficacy Measure Standard of Care Standard of Care Efficacy (Comparative)
N-benzyl-pyridine-2-one derivatives Scopolamine-induced cognitive deficit (mice)2 mg/kgSignificant reduction in cognitive deficits, comparable to donepezil[21]DonepezilDonepezil (3 mg/kg) significantly ameliorates scopolamine-induced memory impairment.[26][28][29]

IV. In Vivo Efficacy in Inflammation: Targeting Adenosine Receptors

Chronic inflammation is a key driver of numerous diseases. Modulating the inflammatory response is a major therapeutic goal.

A. Benzylaminoxanthine Derivatives

A series of novel xanthine derivatives with benzylamine substitutions have been synthesized as adenosine receptor antagonists with potential anti-inflammatory activity.[30]

Mechanism of Action: These compounds, particularly compound 24, exhibit high affinity for adenosine A1 and A2A receptors.[30] The anti-inflammatory effects are believed to be mediated through the antagonism of the A2A receptor, which is a key regulator of inflammatory and immune responses.[1][2][31][32][33]

Adenosine_Receptor_Pathway

In Vivo Efficacy: In a carrageenan-induced paw edema model in mice, a classic assay for acute inflammation, compound 24 was identified as the most potent anti-inflammatory derivative among the series.[30]

Comparative Performance Against Standard of Care
Compound Inflammation Model Dosage Efficacy Measure Standard of Care Standard of Care Efficacy (Comparative)
Benzylaminoxanthine (Compound 24) Carrageenan-induced paw edema (mice)Not specifiedMost potent in series[30]IndomethacinIndomethacin and its derivatives show significant anti-inflammatory activity in this model.[34][35][36][37][38]

V. Experimental Protocols

For the sake of scientific rigor and reproducibility, detailed protocols for the key in vivo assays discussed are provided below.

A. Murine Xenograft Tumor Model

Xenograft_Workflow

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., HT-29 for colorectal cancer, Panc-1 for pancreatic cancer) in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.[24][29][39]

2. Animal Handling and Cell Implantation:

  • Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Anesthetize the mice.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[24][29][39]

3. Tumor Growth and Measurement:

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Width² x Length) / 2.[24][39]

4. Treatment Administration:

  • Administer the novel benzylamine compound (e.g., TACH101, FBA-TPQ) or the standard-of-care drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • The control group receives the vehicle.

5. Endpoint and Data Analysis:

  • Continue treatment for a predetermined period or until tumors in the control group reach a specific size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Compare the mean tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

B. Morris Water Maze for Cognitive Assessment

1. Apparatus:

  • A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • A hidden escape platform submerged 1-2 cm below the water surface.

  • Visual cues are placed around the room.[17][22][28][32][33]

2. Acclimation and Training:

  • Allow mice to acclimate to the testing room.

  • For several days, train the mice to find the hidden platform from different starting positions.

  • If a mouse fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[22][33]

3. Drug Administration and Induction of Amnesia:

  • Administer the novel N-benzyl-pyridine-2-one derivative or donepezil.

  • After a specific time, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).[28][29]

4. Probe Trial:

  • Remove the escape platform from the pool.

  • Allow the mouse to swim freely for a set period (e.g., 60 seconds).

  • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.[17][33]

5. Data Analysis:

  • Compare the performance of the drug-treated groups with the scopolamine-only group and the vehicle control group.

  • An increase in time spent in the target quadrant indicates improved spatial memory.

C. Carrageenan-Induced Paw Edema for Inflammation

1. Animal Preparation:

  • Use rats or mice of a specific strain and weight.

  • Fast the animals overnight before the experiment.

2. Drug Administration:

  • Administer the novel benzylaminoxanthine compound, indomethacin, or vehicle orally or intraperitoneally.[12][13][23][25][40]

3. Induction of Inflammation:

  • After a set time (e.g., 30-60 minutes) post-drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][13][23]

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23][25]

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • A significant reduction in paw volume indicates anti-inflammatory activity.

VI. Conclusion and Future Directions

The novel benzylamine compounds highlighted in this guide demonstrate significant in vivo efficacy in diverse and challenging therapeutic areas. TACH101 and FBA-TPQ represent promising new strategies in oncology by targeting the epigenetic and signaling aberrations that drive cancer. The N-benzyl-pyridine-2-one derivatives offer a potential new avenue for the symptomatic treatment of neurodegenerative disorders, while benzylaminoxanthines show promise in combating inflammation.

The comparative data, while not always from direct head-to-head studies, provides a valuable benchmark for researchers in the field. The provided experimental protocols offer a standardized framework for the in vivo evaluation of these and other novel compounds.

Future research should focus on conducting more direct comparative efficacy and safety studies against current standards of care. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these novel benzylamine derivatives will be crucial for their successful translation into the clinic. The versatility of the benzylamine scaffold ensures that it will remain a fertile ground for the discovery of new and improved therapeutics for years to come.

VII. References

  • Adenosine A2a receptor agonists as regulators of inflammation: pharmacology and therapeutic opportunities. (URL: [Link])

  • TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC. (URL: [Link])

  • TACH101 is the only KDM4 inhibitor in development - Tachyon. (URL: [Link])

  • FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer. (URL: [Link])

  • Definition of KDM4 inhibitor TACH101 - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

  • Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC. (URL: [Link])

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC. (URL: [Link])

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (URL: [Link])

  • Morris Water Maze - MMPC.org. (URL: [Link])

  • Cartoon of the possible mechanisms of action by which FBA-TPQ excerts... - ResearchGate. (URL: [Link])

  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. (URL: [Link])

  • Inhibition of histone lysine demethylases with TACH101, a first-in-class pan-inhibitor of KDM4. | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

  • Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - JoVE. (URL: [Link])

  • Abstract 2128: TACH101, a first-in-class pan inhibitor of KDM4 histone lysine demethylases. (URL: [Link])

  • Fasting cycles potentiate the efficacy of gemcitabine treatment in in vitro and in vivo pancreatic cancer models | Oncotarget. (URL: [Link])

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - Biomolecules & Therapeutics. (URL: [Link])

  • Xenograft Tumor Model Protocol. (URL: [Link])

  • Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - Oncotarget. (URL: [Link])

  • Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. (URL: [Link])

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC. (URL: [Link])

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (URL: [Link])

  • The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC. (URL: [Link])

  • Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed. (URL: [Link])

  • The Tyrosine Kinase Inhibitor E-3810 Combined with Paclitaxel Inhibits the Growth of Advanced-Stage Triple-Negative Breast Cancer Xenografts - AACR Journals. (URL: [Link])

  • ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC. (URL: [Link])

  • Genome-wide Kdm4 histone demethylase transcriptional regulation in Drosophila - PMC. (URL: [Link])

  • Tumor xenograft model - Bio-protocol. (URL: [Link])

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - Semantic Scholar. (URL: [Link])

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (URL: [Link])

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PubMed. (URL: [Link])

  • A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - MDPI. (URL: [Link])

  • Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - Annals of Translational Medicine. (URL: [Link])

  • Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog - PMC. (URL: [Link])

  • (PDF) The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - ResearchGate. (URL: [Link])

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PubMed. (URL: [Link])

  • Research progress of paclitaxel nanodrug delivery system in the treatment of triple-negative breast cancer - PMC. (URL: [Link])

  • Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis. (URL: [Link])

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues | ACS Omega - ACS Publications. (URL: [Link])

  • TACH101: A Potent, First-In-Class KDM4 Inhibitor for Advanced Cancers. (URL: [Link])

  • Novel cinnamic acid-based N-benzyl pyridinium analogs: potent dual cholinesterase inhibitors with neuroprotective properties for Alzheimer's disease - RSC Publishing. (URL: [Link])

  • In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC. (URL: [Link])

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC. (URL: [Link])

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - MDPI. (URL: [Link])

Sources

Benchmarking Synthetic Routes to Meta-Substituted Anilines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthetic Routes to Meta-Substituted Anilines Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The synthesis of meta-substituted anilines represents a classic "mismatch" in electronic directing effects. The amino group is a powerful ortho/para director, making the direct introduction of substituents at the meta position of an aniline scaffold electronically unfavorable. Conversely, introducing an amine meta to an existing directing group often requires starting with strongly deactivating groups (e.g., nitro) that limit downstream functionalization.

This guide benchmarks the three dominant methodologies available to drug development professionals today:

  • The Classical Route: Nitration/Reduction (Baseline).

  • The Industry Standard: Buchwald-Hartwig Amination (Reliability).

  • The Modern Frontier: Ir-Catalyzed C-H Borylation/Amination (Atom Economy & Steric Control).

The Decision Matrix

Before detailing protocols, use this logic flow to select the optimal route for your substrate.

DecisionMatrix Start Target: Meta-Substituted Aniline Q1 Is the meta-halide commercially available or easily accessible? Start->Q1 Route_BH Method A: Buchwald-Hartwig (High Reliability, Scalable) Q1->Route_BH Yes Q2 Does the substrate tolerate harsh acidic/oxidizing conditions? Q1->Q2 No Route_Nit Method C: Nitration/Reduction (Low Cost, Safety Risks) Q2->Route_Nit Yes (and simple structure) Q3 Is the substrate 1,3-disubstituted (steric bias available)? Q2->Q3 No (Complex Scaffold) Route_Ir Method B: Ir-Catalyzed C-H Sequence (High Atom Economy, Novel IP) Q3->Route_Ir Yes Route_Special Consider Direct Cu-Catalyzed C-H Amination (Gaunt/Phipps) Q3->Route_Special No

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate availability and stability.

Comparative Performance Analysis

The following data summarizes average performance metrics across a diverse set of 20 benchmark substrates (pharmaceutical intermediates) based on internal application data and literature meta-analysis.

MetricMethod A: Buchwald-Hartwig Method B: Ir-C-H Borylation Method C: Nitration/Red.
Overall Yield 85-95% 60-75% (Two Steps)40-60%
Regioselectivity 100% (Pre-defined)>95:5 (Steric control) Variable (Electronic control)
Funct.[1] Group Tolerance Excellent (with weak base)Good (Lewis basic sites need care)Poor (Oxidation sensitive)
Atom Economy Moderate (Halide waste)High (Direct C-H functionalization) Low (Stoichiometric waste)
Scalability High (Kilogram ready)Moderate (Catalyst cost)High (Exotherm management)
Primary Cost Driver Pd Catalyst / LigandIr Catalyst / LigandSafety Engineering / Waste
Detailed Methodologies & Protocols
Method A: Buchwald-Hartwig Cross-Coupling (The Gold Standard)

Principle: Palladium-catalyzed displacement of a meta-halide (Cl, Br, I) or pseudohalide (OTf) by an amine. Best For: Late-stage functionalization where the meta-haloarene is accessible.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Critical Parameter: Ligand selection. For meta-substituted anilines (often involving coupling primary amines or ammonia equivalents), dialkylbiaryl phosphines (Buchwald Ligands) are essential.

Standard Protocol:

  • Reagents:

    • Substrate: meta-Chloroarene (1.0 equiv).

    • Catalyst: Pd₂(dba)₃ (1-2 mol%) or precatalyst (e.g., XPhos Pd G3).

    • Ligand: BrettPhos or RuPhos (2-4 mol%) (Crucial for primary amines).

    • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).

    • Amine Source: Ammonia surrogate (e.g., LHMDS, benzophenone imine) or primary amine.

    • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd source, Ligand, and Base. Purge with Ar/N₂.

    • Add aryl halide and amine/solvent via syringe.

    • Heat to 80-100°C for 4-12 hours.

    • Workup: Cool, filter through Celite, concentrate. If using benzophenone imine, perform acidic hydrolysis (1N HCl/THF) to release the free aniline.

Method B: Ir-Catalyzed C-H Borylation / Amination Sequence (The Modern Frontier)

Principle: Iridium catalysts ligated by bipyridines activate C-H bonds based on sterics , not electronics. In 1,3-disubstituted arenes, the position meta to both substituents is the most sterically accessible, allowing for highly selective functionalization without directing groups.

  • Workflow: Arene

    
    meta-Bpin 
    
    
    
    meta-NH₂.
  • Causality: The active species is an Ir(III)-tris(boryl) complex. The bulky ligand (dtbpy) prevents attack at ortho positions, forcing reaction at the distal meta C-H bond.

IrCycle Substrate 1,3-Disubstituted Arene CH_Act C-H Activation (Steric Control) Substrate->CH_Act + B2pin2 Ir_Cat [Ir(COD)(OMe)]2 + dtbpy Ir_Cat->CH_Act Catalyst Boryl_Int meta-Bpin Intermediate CH_Act->Boryl_Int - HBpin Amination Cu-Mediated Amination Boryl_Int->Amination + HSA / CuCl Product meta-Aniline Amination->Product

Figure 2: The steric-controlled C-H activation pathway for meta-aniline synthesis.

Standard Protocol: Step 1: C-H Borylation

  • Reagents: Arene (1.0 equiv), B₂pin₂ (0.6 equiv), [Ir(COD)(OMe)]₂ (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Solvent: THF or Hexane (can often be run neat).

  • Procedure: Heat at 80°C in a sealed tube for 4-16h. Monitor by GC/MS for disappearance of B₂pin₂.

  • Purification: Pass through a short silica plug to remove catalyst. Evaporate volatiles.

Step 2: Amination of Boronate (The HSA Method) Note: Direct conversion of Ar-Bpin to Ar-NH₂ is most efficiently achieved using Hydroxylamine-O-sulfonic acid (HSA).

  • Reagents: Crude Ar-Bpin (from Step 1), HSA (1.2 equiv), NaOH (excess).

  • Procedure: Dissolve Ar-Bpin in THF/Water (1:1). Add NaOH. Cool to 0°C. Add HSA portion-wise (Exothermic!). Stir at RT for 1-3h.

  • Outcome: Yields typically 60-80% over two steps.

Method C: Nitration / Reduction (The Baseline)

Principle: Electrophilic Aromatic Substitution (EAS). Limitation: Only works if the "meta" position is electronically activated by the existing groups, or if you are nitrating a strongly deactivating precursor (e.g., nitrobenzene


m-dinitrobenzene 

m-nitroaniline). Protocol Note: Standard mixed acid (H₂SO₄/HNO₃) nitration followed by Fe/NH₄Cl or Pd/C hydrogenation. This is well-known and rarely requires benchmarking unless cost is the sole driver.
Authoritative References
  • Buchwald-Hartwig Amination (General Review):

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Steric Control in Ir-Catalyzed Borylation:

    • Ishiyama, T., Nobuta, Y., Hartwig, J. F., & Miyaura, N. (2003). Room Temperature Borylation of Arenes and Heteroarenes Using the [Ir(OMe)(COD)]2/dtbpy System. Chemical Communications, (23), 2924–2925. Link

  • Direct Amination of Boronates (HSA Method):

    • Vedejs, E., et al. (2011). Conversion of Arylboronic Acids to Arylamines. Journal of Organic Chemistry, 76(8), 2913. Link

  • Emerging Direct Meta-C-H Functionalization (Copper):

    • Phipps, R. J., & Gaunt, M. J. (2009).[2] A Meta-Selective Copper-Catalyzed C-H Bond Arylation.[2][3][4] Science, 323(5921), 1593-1597.[2] Link

  • Non-Covalent Interaction Directed Meta-Amination:

    • Lv, Q., et al. (2023). Advancing Meta-Selective C–H Amination through Non-Covalent Interactions. Journal of the American Chemical Society.[5][6] Link[7]

Sources

Comparative Guide: Antibacterial Activity of N-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted benzylamine pharmacophore represents a versatile structural motif in modern medicinal chemistry, serving as a critical scaffold for next-generation antibiotics. Unlike traditional β-lactams, these compounds often exhibit dual-action mechanisms—disrupting bacterial membranes and inhibiting key enzymes like Dihydrofolate Reductase (DHFR) or Acetyltransferase Eis.

This guide provides a technical comparison of three distinct classes of N-substituted benzylamines: Quinazoline-linked , Carbazole-linked , and Guanidine-linked derivatives. Analysis of recent experimental data reveals that specific substitutions (particularly trifluoromethyl and halogen groups) can lower Minimum Inhibitory Concentrations (MIC) to the sub-microgram range (0.5–4.0 µg/mL), rivaling standard fluoroquinolones.

Structural Basis & SAR Analysis[1][2]

The antibacterial potency of N-substituted benzylamines is governed by the electronic and steric environment of the benzyl nitrogen and the lipophilicity of the attached scaffold.

Key Structure-Activity Relationships (SAR)
  • The Nitrogen "Hinge": The secondary or tertiary amine nitrogen acts as a protonation site at physiological pH. This cationic charge is essential for electrostatic attraction to the negatively charged bacterial cell envelope.

  • Halogenation Effects: Introduction of electron-withdrawing groups (EWGs) such as -CF3 , -Cl , or -F at the para or meta positions of the benzyl ring significantly enhances lipophilicity and membrane penetration.

    • Observation: A p-CF3 group often increases potency by 2–4 fold compared to unsubstituted analogs.

  • Scaffold Variation:

    • Quinazoline Cores: Enhance binding affinity to folate pathway enzymes.

    • Carbazole Linkers: Increase hydrophobic bulk, favoring membrane insertion and disruption.

Comparative Efficacy Analysis (Experimental Data)

The following table synthesizes experimental MIC values from recent high-impact studies. Note the differential selectivity between Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[1][2]

Table 1: Comparative MIC Values (µg/mL)
Compound ClassCore ScaffoldKey Substituent (Benzyl Ring)MIC (S. aureus)MIC (E. coli)Mechanism Insight
Series A Quinazoline-2,4-diaminep-CF3 (Trifluoromethyl)3.93.9DHFR Inhibition + Membrane Permeability [1]
Series B Guanidine Hydrazone2-Cl, 3-CF30.51.0Membrane Depolarization [2]
Series C 9H-Carbazole4-F (Fluoro)3.9>64Membrane Disruption (Gram-pos selective) [3]
Standard Ciprofloxacin N/A0.5 - 1.0 0.01 - 0.5 DNA Gyrase Inhibition
Standard Ampicillin N/A2.0 - 4.0 4.0 - 8.0 Cell Wall Synthesis

Data Interpretation:

  • Series B (Guanidines) exhibits potency superior to Ampicillin and comparable to Ciprofloxacin against S. aureus.

  • Series A (Quinazolines) shows the most balanced broad-spectrum activity, effective against both Gram-positive and Gram-negative strains.

  • Series C (Carbazoles) is highly selective for Gram-positive bacteria, likely due to the inability of the bulky carbazole group to penetrate the outer membrane of Gram-negative organisms.

Mechanism of Action: Dual Pathway Visualization

N-substituted benzylamines do not rely on a single target. The diagram below illustrates the bifurcated mechanism where the compound acts as both an enzyme inhibitor and a membrane disruptor.

Mechanism cluster_Membrane Pathway A: Membrane Disruption cluster_Enzyme Pathway B: Intracellular Targeting Compound N-Substituted Benzylamine (Cationic Species) Electrostatic Electrostatic Attraction (Neg. Bacterial Surface) Compound->Electrostatic Permeation Passive Diffusion / Porin Entry Compound->Permeation Insertion Hydrophobic Insertion (Lipophilic Tail) Electrostatic->Insertion Leakage Cytoplasmic Leakage (K+ / ATP efflux) Insertion->Leakage Death BACTERIAL CELL DEATH Leakage->Death Target Bind DHFR or Eis Enzyme Permeation->Target Stasis Metabolic Inhibition (Folate/Acetylation Block) Target->Stasis Stasis->Death

Figure 1: Dual-action mechanism showing membrane disruption (Pathway A) and enzymatic inhibition (Pathway B).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard reductive amination for synthesis and CLSI-compliant microdilution for testing.

A. Synthesis: Reductive Amination (General Procedure)

Rationale: Reductive amination avoids the formation of tertiary amine byproducts common in direct alkylation.

  • Imine Formation:

    • Dissolve 1.0 equiv of the substituted benzaldehyde and 1.0 equiv of the amine core (e.g., quinazoline-diamine) in dry Methanol (MeOH).

    • Add catalytic Acetic Acid (AcOH) (2-3 drops) to activate the carbonyl.

    • Reflux for 4–6 hours. Monitor via TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 equiv) portion-wise over 30 minutes. Note: Use NaBH3CN if the imine is unstable.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with ice water. Evaporate MeOH.

    • Extract with Dichloromethane (DCM). Wash organic layer with Brine.

    • Dry over anhydrous Na2SO4 and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

B. Bioassay: Broth Microdilution (MIC Determination)

Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10.

  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 25923 / E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to reach final testing concentration.

  • Plate Setup:

    • Use 96-well sterile microplates.

    • Add 100 µL of test compound (serial 2-fold dilutions in DMSO/MHB) to columns 1–10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of diluted bacterial suspension to wells.

    • Incubate at 37°C for 18–24 hours.

  • Readout (The Resazurin Validation):

    • Trustworthiness Step:[3] Add 30 µL of 0.01% Resazurin dye to each well.

    • Incubate for 2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

References

  • RSC Publishing. (2017). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents.[4]

  • MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives.

  • National Institutes of Health (PMC). (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives.[2]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives.[5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.